Gold's Reagent
Description
The exact mass of the compound ({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
bis(dimethylaminomethylidene)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N3.ClH/c1-8(2)5-7-6-9(3)4;/h5-6H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBXAPEZDJDRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=[N+]=CN(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451631 | |
| Record name | ST51038132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20353-93-9 | |
| Record name | ST51038132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold's Reagent | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Gold's Reagent: A Comprehensive Technical Guide
ABSTRACT
This technical guide provides an in-depth overview of Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. Despite its name, this versatile organic salt contains no gold and serves as a powerful formylating and aminomethylenating agent in organic synthesis. This document details its chemical structure, physical and spectroscopic properties, and provides comprehensive experimental protocols for its synthesis and key applications. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
INTRODUCTION
This compound is a stable, crystalline iminium salt that has found significant utility in organic chemistry as a precursor for the introduction of formyl and dimethylaminomethylene groups.[1] It offers a convenient and efficient alternative to other formylating agents, such as dimethylformamide dimethyl acetal (DMF-DMA), and is particularly valuable in the synthesis of β-dimethylaminomethylene compounds, amidines, and aldehydes.[1] This guide aims to be a comprehensive resource, consolidating critical technical information for the effective use of this compound in a laboratory setting.
CHEMICAL STRUCTURE AND IDENTIFICATION
This compound is an azavinamidium salt with a delocalized positive charge across the nitrogen and carbon backbone.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic Name | [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride |
| IUPAC Name | (dimethylaminomethylideneamino)methylidene-dimethylazanium;chloride |
| CAS Number | 20353-93-9 |
| Molecular Formula | C₆H₁₄ClN₃ |
| Linear Formula | [(CH₃)₂NCH=NCH=N(CH₃)₂]Cl |
| SMILES | CN(C)C=NC=--INVALID-LINK--C.[Cl-] |
| InChI Key | DEIBXAPEZDJDRC-UHFFFAOYSA-M |
PHYSICOCHEMICAL AND SPECTROSCOPIC DATA
Table 2: Physical Properties
| Property | Value |
| Molecular Weight | 163.65 g/mol |
| Appearance | Light orange to yellow powder or crystals |
| Melting Point | 100-102 °C |
| Solubility | Soluble in water, methanol, and DMF. Limited solubility in less polar organic solvents like diethyl ether and hydrocarbons. |
Table 3: Spectroscopic Data
| Technique | Data and Peak Assignments |
| ¹H NMR (CDCl₃) | δ 3.27 (s, 6H, N-CH₃), 3.43 (s, 6H, N-CH₃), 9.57 (s, 2H, -CH=N) |
| ¹³C NMR (CDCl₃) | Estimated: δ ~40-50 (N-CH₃), ~160-170 (-CH=N) |
| IR (KBr, cm⁻¹) | ~1610 (C=N stretch) |
| Mass Spec (ESI-MS) | m/z (cation): 128.12 [M-Cl]⁺ |
EXPERIMENTAL PROTOCOLS
Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
-
Round-bottom flask with a reflux condenser and mechanical stirrer
Procedure:
-
In a well-ventilated fume hood, charge a 1-L, one-necked, round-bottom flask equipped with a Claisen adapter, mechanical stirrer, and reflux condenser with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).
-
Stir the resulting solution and heat to approximately 85°C for 2-3 hours. A significant evolution of carbon dioxide will be observed.
-
After the heating period, cool the reaction mixture to room temperature.
-
Connect the flask to a rotary evaporator and remove the solvent under reduced pressure to yield the crude this compound as a solid. The product can be used in subsequent steps without further purification.
Reaction with Active Methylene Compounds: Synthesis of Enaminones
Caption: General workflow for the synthesis of enaminones.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Strong base (e.g., sodium hydride or lithium diisopropylamide)
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Aqueous ammonium chloride solution
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran at 0 °C, add a solution of the ketone (1.0 equivalent) in anhydrous tetrahydrofuran dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Formylation of Grignard Reagents: Synthesis of Aldehydes
Caption: General workflow for the formylation of Grignard reagents.
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran
-
This compound
-
Aqueous acid (e.g., HCl)
Procedure:
-
Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by adding a solution of the aryl or alkyl halide in anhydrous diethyl ether to magnesium turnings.
-
Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran.
-
Add the solution of this compound dropwise to the cold Grignard reagent solution with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Hydrolyze the reaction mixture by carefully adding a dilute aqueous solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by distillation or column chromatography.
CONCLUSION
This compound is a readily accessible and highly effective reagent for the introduction of one-carbon units in organic synthesis. Its stability, ease of handling, and high reactivity make it a valuable tool for the preparation of a variety of important organic intermediates. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and successfully employ this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of Gold's Reagent from Inexpensive Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cost-effective synthesis of Gold's Reagent, a versatile and powerful formylating agent in organic synthesis. The presented methodology, adapted from a well-established protocol, utilizes readily available and inexpensive starting materials, making it an attractive option for various research and development applications.
Introduction to this compound
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline solid that serves as a highly effective β-dimethylaminomethylenating agent. It finds wide application in the synthesis of a variety of organic compounds, including amidines, enaminones, and acylamidines, which are valuable intermediates in medicinal chemistry and drug development.[1] The synthesis of this compound itself is a straightforward, high-yielding process that avoids the use of hazardous and expensive reagents often associated with other formylating agents.
Synthesis of this compound
The most common and economical synthesis of this compound involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF). This one-step process provides the reagent in near-quantitative yield and generally requires no further purification.[1]
2.1. Starting Materials and Cost Analysis
The primary reactants for the synthesis of this compound are cyanuric chloride and N,N-dimethylformamide (DMF), with 1,4-dioxane used as a solvent. The following table provides an approximate cost analysis of these starting materials, demonstrating the cost-effectiveness of this synthetic route. Prices are based on bulk laboratory-grade chemicals and may vary depending on the supplier and quantity.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Approximate Price (USD/kg) |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 99% | $173.00 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | ≥99.8% | ~$65.00 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Reagent Grade | ~$50.00 |
2.2. Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound, as described in the detailed experimental protocol.
| Parameter | Value |
| Reactants | |
| Cyanuric Chloride | 73.8 g (0.4 mol) |
| N,N-Dimethylformamide | 175.4 g (2.4 mol) |
| 1,4-Dioxane (solvent) | 100 mL |
| Reaction Conditions | |
| Temperature | ~85°C |
| Reaction Time | 2–3 hours |
| Product | |
| Crude Product Weight | 186–187 g |
| Yield | ~95% |
| Melting Point | 95–103°C |
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of this compound.
Caution: Cyanuric chloride is a lachrymator and can cause burns upon skin contact. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
3.1. Materials and Equipment
-
1-L round-bottomed flask
-
Claisen adapter
-
Mechanical stirrer
-
Reflux condenser
-
Mineral oil bubbler
-
Heating mantle
-
Ice water bath
-
Rotary evaporator
-
High-vacuum pump
-
Cyanuric chloride (73.8 g, 0.4 mol)
-
N,N-Dimethylformamide (175.4 g, 2.4 mol), dried over 3A molecular sieves
-
1,4-Dioxane (100 mL), dried over 3A molecular sieves
3.2. Procedure
-
Equip a 1-L, one-necked, round-bottomed flask with a Claisen adapter, a mechanical stirrer, a reflux condenser, and a mineral oil bubbler.
-
Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).
-
Stir the resulting solution and heat to approximately 85°C. A significant evolution of carbon dioxide will be observed. The reaction is exothermic, and it may be necessary to cool the mixture with an ice water bath if the gas evolution becomes too vigorous.
-
Continue heating and stirring for 2–3 hours until the gas evolution subsides.
-
Allow the reaction mixture to cool to room temperature. The product will solidify.
-
Connect the flask to a rotary evaporator with an isopropyl alcohol–dry ice trap and remove the solvent under reduced pressure (approximately 0.05 mm Hg).
-
The crude product, this compound, is obtained as a solid (186–187 g, 95% yield) with a melting point of 95–103°C. The reagent is typically used without further purification.
Reaction Mechanism and Workflow
4.1. Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
4.2. Proposed Reaction Mechanism
The synthesis of this compound is analogous to the formation of a Vilsmeier reagent.[2][3][4][5][6] Cyanuric chloride, a triazine with three electrophilic carbon atoms, acts as an activating agent for DMF. The reaction is thought to proceed through the formation of a highly reactive intermediate which then reacts with additional DMF molecules.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Conclusion
The synthesis of this compound from cyanuric chloride and N,N-dimethylformamide is a highly efficient, economical, and straightforward procedure. The use of inexpensive and readily available starting materials, combined with a simple, one-step process that affords a high yield of the product without the need for purification, makes this method ideal for academic and industrial research settings. This technical guide provides the necessary details for researchers to confidently and cost-effectively prepare this valuable synthetic reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
The Core Mechanism and Synthetic Utility of Gold's Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of Gold's Reagent, a versatile and efficient reagent in organic synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction to this compound
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline iminium salt. Contrary to what its name might suggest, it does not contain the element gold. It is a powerful β-dimethylaminomethylenating agent, valued for its ability to introduce a (CH3)2N-CH= group to a variety of nucleophiles. This reactivity makes it a cornerstone reagent for the synthesis of a wide array of organic compounds, most notably nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.
The reagent is prepared in a straightforward, high-yield, one-step process from inexpensive starting materials: cyanuric chloride and N,N-dimethylformamide (DMF).[1] Its ease of preparation, stability, and high reactivity under mild conditions make it a superior alternative to other β-dimethylaminomethylenating agents like dimethylformamide dimethyl acetal (DMF-DMA), which can be more expensive and sensitive to moisture and heat.[1]
Mechanism of Action
The synthetic utility of this compound stems from its electrophilic nature. The core of its reactivity lies in the chloroiminium cation, which is a key intermediate in the Vilsmeier-Haack reaction. This compound is, in fact, a stable and isolable form of a Vilsmeier reagent.
The general mechanism of action involves the nucleophilic attack on one of the electrophilic carbon atoms of the reagent. The reaction proceeds through an initial addition of the nucleophile, followed by the elimination of dimethylamine and hydrogen chloride, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and the incorporation of the dimethylaminomethylene group into the substrate.
The following diagram illustrates the general mechanism of this compound with a generic nucleophile (Nu-H):
Caption: General reaction mechanism of this compound with a nucleophile.
Synthetic Applications and Quantitative Data
This compound is highly effective in reacting with a range of nucleophiles, including compounds with active methylene groups (ketones, esters), primary and secondary amines, and amides. These reactions lead to the formation of enaminones, amidines, and acylamidines, respectively, often in high yields.
Synthesis of Enaminones from Ketones
The reaction of this compound with ketones containing α-hydrogens provides a direct and efficient route to β-enaminones. These compounds are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic systems. The reaction generally proceeds by deprotonation of the ketone to form an enolate, which then acts as the nucleophile.
| Ketone Substrate | This compound Type | Product | Yield (%) | Reference |
| Acetophenone | Dimethyl | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 94 | [2] |
| 2-Acetylpyridine | Dimethyl | (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 92 | [3] |
| 3-Acetylpyridine | Dimethyl | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 89 | [3] |
| 2-Acetylpyrrole | Dimethyl | (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | 96 | [3] |
| Acetone | Dimethyl | 4-(dimethylamino)but-3-en-2-one | 85 | [3] |
| Cyclohexanone | Dimethyl | 2-((dimethylamino)methylene)cyclohexan-1-one | 98 | [3] |
| Dihydro-β-ionone | Indoline | 2-((indolin-1-yl)methylene)dihydro-β-ionone | 56 | [2] |
| Geranylacetone | Piperidine | (E)-2-((piperidin-1-yl)methylene)geranylacetone | 62 | [2] |
Synthesis of Amidines from Amines
This compound reacts readily with primary and secondary amines to afford N,N-disubstituted and N,N,N'-trisubstituted formamidines. Amidines are important functional groups in medicinal chemistry and serve as precursors for various heterocyclic compounds.
| Amine Substrate | Product | Yield (%) | Reference |
| p-Toluidine | N,N-dimethyl-N'-(p-tolyl)formimidamide | 86-94 | [1] |
| Aniline | N,N-dimethyl-N'-phenylformimidamide | High | [1] |
| Benzylamine | N'-benzyl-N,N-dimethylformimidamide | High | [1] |
Synthesis of Acylamidines from Amides
The reaction of this compound with primary amides provides a convenient method for the synthesis of acylamidines. These compounds are valuable intermediates in the synthesis of nitrogen-containing heterocycles such as pyrimidines and quinazolines.
| Amide Substrate | Product | Yield (%) | Reference |
| Benzamide | N-(N,N-dimethylcarbamimidoyl)benzamide | High | [1] |
| Acetamide | N-(N,N-dimethylcarbamimidoyl)acetamide | High | [1] |
Experimental Protocols
Preparation of this compound
This protocol describes the synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.
Caption: Workflow for the synthesis of this compound.
Procedure: A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser. The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL). The resulting solution is stirred and heated at approximately 85°C for 2–3 hours, during which a considerable amount of carbon dioxide evolves. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with 1,4-dioxane, and dried under vacuum to afford this compound as a crystalline solid in nearly quantitative yield.[1]
Synthesis of an Enaminone: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
This protocol details the reaction of acetophenone with this compound.
Procedure: To a solution of sodium methoxide (prepared from 0.06 mol of sodium in 100 mL of methanol) is added acetophenone (0.05 mol). The mixture is stirred for 30 minutes, and then this compound (0.065 mol) is added in one portion. The resulting mixture is refluxed with stirring overnight. The solvent is removed under reduced pressure, and the residue is taken up in chloroform (100 mL). The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography to give the desired enaminone.
Synthesis of an Amidine: N,N-dimethyl-N'-(p-tolyl)formimidamide
This protocol outlines the synthesis of an amidine from p-toluidine.
Caption: Workflow for the synthesis of an amidine using this compound.
Procedure: Sodium metal (1.4 g, 0.06 mol) is added in small portions to 100 mL of methanol. After all the sodium has reacted, p-toluidine (6.4 g, 0.06 mol) is added, and the resulting solution is stirred for 5 minutes. This compound (10.6 g, 0.065 mol) is then added in one portion, and the mixture is refluxed with stirring overnight. The reaction mixture is cooled to room temperature, and the solvent is removed on a rotary evaporator. The residue is taken up in chloroform (100 mL) and extracted twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL). The chloroform phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.[1]
Conclusion
This compound is a highly valuable and versatile tool in the arsenal of synthetic organic chemists. Its ease of preparation, stability, and high reactivity make it an excellent choice for the introduction of the dimethylaminomethylene group onto a variety of nucleophilic substrates. The resulting products, particularly enaminones, amidines, and acylamidines, are key intermediates for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a research and development setting.
References
Physical and chemical properties of Gold's Reagent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of Gold's Reagent, a versatile tool in organic synthesis. This document outlines its core characteristics, spectroscopic data, and detailed experimental protocols for its application in the synthesis of key chemical intermediates.
Core Properties and Characteristics
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable iminium salt. It serves as a reactive precursor in various organic transformations, most notably in formylation reactions and the synthesis of heterocyclic compounds and enaminones.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. The reagent is a solid at room temperature and is noted to be hygroscopic.
| Property | Value | Source(s) |
| Chemical Name | [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride | [1] |
| Synonyms | (Dimethylaminomethyleneaminomethylene)dimethylammonium chloride | [1] |
| Molecular Formula | C₆H₁₄ClN₃ | [1] |
| Molecular Weight | 163.65 g/mol | |
| CAS Number | 20353-93-9 | |
| Appearance | Slightly pale yellow to light orange solid | |
| Melting Point | 100-103 °C | [2] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in chloroform. The reagent is hygroscopic. | [2] |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
The structural identity of this compound is confirmed by the following spectroscopic data.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 3.27 (s, 6H, 2 CH₃), 3.43 (s, 6H, 2 CH₃), 9.57 (s, 2H, -CH=N) | [2] |
| IR (CHCl₃) | 1610 cm⁻¹ (C=N) | [2] |
Table 2: Spectroscopic Data for this compound
Applications in Organic Synthesis
This compound is a valuable electrophile for the introduction of a dimethylaminomethylene group, which can subsequently be transformed into other functionalities. Its primary applications lie in the synthesis of enaminones, heterocycles, and as a formylating agent.[3][4]
Synthesis of Enaminones from Ketones
This compound reacts with ketones to form enaminones, which are important intermediates in the synthesis of various biologically active molecules, including Rawal-type dienes used in Diels-Alder reactions.[5] The reaction proceeds via the regioselective functionalization of the ketone.
Caption: General workflow for the synthesis of enaminones using this compound.
Synthesis of Heterocyclic Compounds
The reagent is employed in the synthesis of various heterocyclic systems. For instance, it reacts with ortho-aminobenzoic acids in a "two-atom lynchpin" transformation to produce 4-hydroxyquinazolines.[4] This application is particularly relevant in medicinal chemistry and drug development due to the prevalence of the quinazoline scaffold in pharmacologically active compounds.
References
- 1. This compound, 95% | C6H15ClN3+ | CID 16211848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Organic Syntheses Using Gold’s Reagent | TCI AMERICA [tcichemicals.com]
- 5. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
Gold's Reagent: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt.[1][2] Despite its name, it is a misnomer as the compound contains no gold.[2] First reported by H. Gold in 1960, this reagent has become a valuable tool in organic synthesis, primarily as a β-dimethylaminomethylenating agent.[2] It offers a convenient and efficient method for the introduction of a dimethylaminomethylene group onto a variety of nucleophilic substrates, including active methylene compounds, amines, and amides.[1][2] this compound is particularly noted for its ease of preparation from inexpensive starting materials in a one-step synthesis, often yielding a product of sufficient purity for subsequent reactions without extensive purification.[2] This guide provides an in-depth overview of the history, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data.
Discovery and History
This compound was first described by H. Gold in a 1960 publication in the journal Angewandte Chemie. The synthesis involved the reaction of cyanuric chloride with dimethylformamide. The initial report highlighted its potential as a reactive intermediate for various chemical transformations. The name "this compound" was later coined to simplify its cumbersome systematic name and to honor its discoverer.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride | [2] |
| Molecular Formula | C₆H₁₄ClN₃ | |
| Molecular Weight | 163.65 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 95-103 °C (crude), 101-103 °C (purified) | [2] |
| Solubility | Soluble in chloroform, methanol; reacts with water | [2] |
| Stability | Hygroscopic; should be stored in a moisture-free environment | [2] |
Synthesis of this compound
The preparation of this compound is a straightforward and high-yielding process. The most common and reliable method, adapted from Organic Syntheses, involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF).[2]
Experimental Protocol: Synthesis of [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride[2]
Caution: Cyanuric chloride is a lachrymator and can cause burns upon contact with skin. This procedure should be performed in a well-ventilated fume hood.
-
A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a heating mantle.
-
The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).
-
The resulting mixture is stirred and heated to approximately 85°C for 2–3 hours. A significant evolution of carbon dioxide will be observed.
-
As the reaction proceeds, a yellow oil will separate, which then solidifies upon continued heating.
-
After the 3-hour heating period, the reaction mixture is cooled to room temperature, and the 1,4-dioxane is removed under reduced pressure using a rotary evaporator.
-
The remaining solid is triturated with acetone, collected by suction filtration, and washed with additional acetone.
-
The crude product is dried under vacuum to yield 186–187 g (95%) of this compound as a white to off-white solid with a melting point of 95–103 °C. This material is typically of sufficient purity for most applications.
Caption: Synthesis of this compound from cyanuric chloride and DMF.
Applications in Organic Synthesis
This compound is a versatile tool for the synthesis of various functional groups and heterocyclic systems. Its primary utility lies in its ability to act as a β-dimethylaminomethylenating agent, reacting with a range of nucleophiles.
Synthesis of Enaminones from Ketones
This compound reacts with ketones possessing at least one α-hydrogen to yield β-enaminones. These products are valuable intermediates in the synthesis of heterocycles and other complex molecules. The reaction typically proceeds by deprotonation of the ketone with a base to form an enolate, which then attacks the electrophilic carbon of this compound.
This is a general procedure that can be adapted for various ketones.
-
To a stirred mixture of cyanuric chloride (12.77 g, 0.07 mol) in dry 1,4-dioxane (15 mL), add N,N-dimethylformamide (30.7 g, 0.42 mol).
-
Heat the mixture gently for 1 hour. Carbon dioxide evolution will be observed, and this compound will solidify.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of sodium methoxide by dissolving sodium metal (1.61 g, 0.07 mol) in absolute methanol (100 mL).
-
To the sodium methoxide solution, add the desired ketone (e.g., acetophenone, 6 g, 0.05 mol) and stir for 30 minutes.
-
Add the previously prepared this compound to the ketone/methoxide mixture in one portion.
-
Reflux the resulting mixture with stirring overnight.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in chloroform (100 mL) and wash with two 30 mL portions of a saturated aqueous solution of sodium bicarbonate.
-
Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude enaminone.
-
Purify the product by crystallization or column chromatography.
| Ketone | Product | Yield (%) | Melting Point (°C) |
| Acetophenone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 85 | 98-100 |
| 2-Acetylfuran | (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | 80 | 80-82 |
| 2-Acetylthiophene | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 82 | 92-94 |
| Cyclohexanone | 2-((dimethylamino)methylene)cyclohexan-1-one | 75 | 38-40 |
Data compiled from examples in referenced literature.[3]
References
An In-Depth Technical Guide to Gold's Reagent: IUPAC Nomenclature, Synonyms, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gold's Reagent, a powerful formylating and annulating agent, has been a valuable tool in organic synthesis for decades. Despite its name, this reagent is a salt that contains no gold. This technical guide provides a comprehensive overview of this compound, including its precise IUPAC name, common synonyms, and key physical and chemical properties. Detailed experimental protocols for its preparation and its application in the synthesis of various organic molecules, particularly nitrogen-containing heterocycles, are presented. Furthermore, this document includes quantitative data on reaction yields with various substrates and a mechanistic discussion of its reactivity, offering a valuable resource for researchers in synthetic and medicinal chemistry.
Introduction
This compound is an iminium salt that serves as a highly effective reagent for β-dimethylaminomethylenation of active methylene compounds, primary amines, and unsubstituted amides.[1] Its versatility and the typically high yields of its reactions have established it as a staple in the synthesis of a wide array of organic compounds, including valuable heterocyclic scaffolds. This guide aims to provide a detailed technical overview for researchers utilizing or considering the use of this compound in their synthetic endeavors.
IUPAC Name and Synonyms
The correct nomenclature and various synonyms for this compound are crucial for accurate literature searches and chemical inventory management.
-
IUPAC Name: [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride
-
Synonyms:
-
(Dimethylaminomethyleneaminomethylene)dimethylammonium chloride
-
[[(Dimethylamino)methylene]amino]methylene]dimethylammonium Chloride
-
This compound
-
-
CAS Number: 20353-93-9
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₄ClN₃ |
| Molecular Weight | 163.65 g/mol |
| Appearance | Slightly pale yellow solid |
| Melting Point | 99-103 °C |
| Solubility | Soluble in polar solvents like methanol and water. |
| Stability | Hygroscopic; should be stored in a dry environment. |
Experimental Protocols
Preparation of this compound
The following protocol is adapted from a well-established procedure in Organic Syntheses and should be performed in a well-ventilated fume hood.[2]
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
Procedure:
-
A 1-L, one-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a mineral oil bubbler.
-
The flask is charged with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[2]
-
The resulting solution is stirred and heated to approximately 85°C for 2–3 hours, during which a significant amount of carbon dioxide evolves.[2]
-
Once gas evolution subsides, the reaction mixture is allowed to cool to room temperature, at which point the product solidifies.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can often be used without further purification.
General Procedure for the Reaction of this compound with Active Methylene Compounds
Materials:
-
This compound
-
Active methylene compound (e.g., a methyl ketone)
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
Procedure:
-
A solution of the active methylene compound and a suitable base (e.g., sodium methoxide in methanol) is prepared in a round-bottomed flask under an inert atmosphere.
-
This compound is added to the solution, and the reaction mixture is typically heated to reflux for several hours (e.g., 12-24 hours).[2]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., chloroform) and washed with an aqueous solution of sodium bicarbonate.[2]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be purified by crystallization or chromatography.
Quantitative Data on Reaction Yields
The following tables summarize the yields of β-dimethylaminomethylene derivatives obtained from the reaction of this compound with various methyl ketones, primary amines, and unsubstituted amides, as reported by Gupton et al.
Table 2: Reaction of this compound with Methyl Ketones
| Methyl Ketone | Product | Yield (%) |
| Acetone | 4-(Dimethylamino)-3-buten-2-one | 85 |
| Acetophenone | 1-Phenyl-3-(dimethylamino)-2-propen-1-one | 92 |
| 2-Butanone | 3-(Dimethylaminomethylene)-2-butanone | 78 |
| 3-Pentanone | 2-(Dimethylaminomethylene)-3-pentanone | 75 |
Table 3: Reaction of this compound with Primary Amines
| Primary Amine | Product | Yield (%) |
| Aniline | N,N-Dimethyl-N'-phenylformamidine | 95 |
| p-Toluidine | N,N-Dimethyl-N'-(p-tolyl)formamidine | 96 |
| p-Anisidine | N,N-Dimethyl-N'-(p-methoxyphenyl)formamidine | 94 |
| Benzylamine | N-Benzyl-N',N'-dimethylformamidine | 88 |
Table 4: Reaction of this compound with Unsubstituted Amides
| Amide | Product | Yield (%) |
| Benzamide | N-(Dimethylaminomethylene)benzamide | 89 |
| Acetamide | N-(Dimethylaminomethylene)acetamide | 82 |
| Propionamide | N-(Dimethylaminomethylene)propionamide | 85 |
Reaction Mechanism and Visualization
The reaction of this compound with an active methylene compound, such as a ketone, proceeds through a well-defined mechanistic pathway. This process is initiated by the deprotonation of the active methylene compound by a base to form an enolate. The nucleophilic enolate then attacks one of the electrophilic carbons of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a neutral leaving group and dimethylamine results in the final β-dimethylaminomethylene product.
General Reaction Scheme
Caption: General reaction workflow for the synthesis of β-dimethylaminomethylene compounds.
Detailed Mechanistic Pathway
The following diagram illustrates the step-by-step mechanism for the reaction of a ketone with this compound.
Caption: Step-by-step mechanism of the reaction between a ketone and this compound.
Conclusion
This compound is a readily prepared and highly effective reagent for the introduction of a dimethylaminomethylene group onto a variety of nucleophilic substrates. Its utility in the synthesis of enaminones, amidines, and other valuable synthetic intermediates is well-documented. The straightforward reaction conditions and generally high yields make it an attractive choice for both academic and industrial research. This guide provides the essential information for the safe and effective use of this compound in the modern synthetic laboratory.
References
An In-depth Technical Guide to the Spectroscopic Data of Gold's Reagent
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and efficient reagent in organic synthesis. Despite its name, it is a salt that notably contains no gold.[1] It serves primarily as a β-dimethylaminomethylenating agent, reacting with a variety of nucleophiles under mild conditions to produce compounds such as amidines, enaminones, and acylamidines in high yields.[2] Its preparation is a single-step process from inexpensive materials, making it an economical alternative to other reagents like formamide acetals.[2] This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, along with experimental protocols and a visualization of its synthetic applications.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. All quantitative data has been summarized in tables for clarity and ease of comparison.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |
| 9.57 | Singlet (s) | 2 H | -CH=N |
| 3.43 | Singlet (s) | 6 H | 2 x -N(CH₃)₂ |
| 3.27 | Singlet (s) | 6 H | 2 x -N(CH₃)₂ |
| Solvent: CDCl₃ |
Data sourced from Organic Syntheses Procedure
¹³C NMR Spectroscopy
Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature. Typically, in a proton-decoupled ¹³C NMR spectrum, one would expect to see distinct signals for the methyl carbons and the imine carbons. The carbon atoms of the two dimethylamino groups may be equivalent due to symmetry, potentially resulting in fewer signals than the total number of carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows a characteristic absorption band indicating the presence of the carbon-nitrogen double bond (imine) functionality.
| Frequency (cm⁻¹) | Assignment |
| 1610 | C=N stretch |
| Sample Phase: in CHCl₃ |
Data sourced from Organic Syntheses Procedure
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices.
Protocol for NMR Data Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound. Note that the compound is very hygroscopic and should be handled in a moisture-free environment.[2]
-
Transfer the solid to a clean, dry vial.
-
Using a syringe or pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the vial and gently vortex or sonicate the mixture until the sample is fully dissolved.
-
-
Sample Transfer:
-
Using a clean Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the tube is approximately 4-5 cm. Avoid introducing any solid particulates.
-
-
Instrument Setup and Data Acquisition:
-
Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol or isopropanol.
-
Place the NMR tube into a spinner turbine, adjusting the depth with a gauge for proper positioning within the spectrometer's probe.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
-
Tune and match the probe for the ¹H nucleus to ensure optimal signal detection.
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
-
Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Protocol for IR Data Acquisition
This protocol describes the procedure for obtaining an IR spectrum of this compound using a solution-based method.
-
Sample Preparation:
-
Prepare a dilute solution of this compound by dissolving a small amount (approx. 5-10 mg) in about 1 mL of chloroform (CHCl₃).
-
-
Instrument and Sample Cell Preparation:
-
Ensure the sample holder and cell windows (e.g., NaCl or KBr plates for a liquid transmission cell) of the FT-IR spectrometer are clean and dry.
-
Acquire a background spectrum of the pure solvent (CHCl₃) to subtract its absorbance from the final sample spectrum.
-
-
Data Acquisition:
-
Using a clean pipette, carefully apply a few drops of the this compound solution to the IR cell and assemble it.
-
Place the sample cell into the spectrometer's sample compartment.
-
Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum, resulting in a spectrum of only the solute.
-
Identify and label the significant peaks, paying close attention to the functional group region (1500-4000 cm⁻¹).
-
Synthetic Applications and Workflow
This compound is a powerful tool for the synthesis of various nitrogen-containing compounds. Its primary function is to introduce a dimethylaminomethylene group to a nucleophilic substrate. This reactivity is valuable for constructing heterocyclic rings and other complex organic molecules. The general reaction involves the attack of a nucleophile on the electrophilic carbon of the reagent, followed by the elimination of dimethylamine.
Below is a diagram illustrating the typical reaction pathways of this compound with common nucleophiles such as ketones, primary amines, and amides.[2]
Caption: Reaction workflow of this compound with various nucleophiles.
References
The Alchemist's Misnomer: A Technical Guide to the Key Applications of Gold's Reagent in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast lexicon of chemical reagents, few possess a name as intriguingly misleading as Gold's Reagent. Contrary to what its name suggests, this powerful synthetic tool contains no gold. It is, in fact, an iminium salt, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. First reported in the 1960s, this compound has since established itself as a versatile and efficient reagent in organic synthesis, primarily as a β-dimethylaminomethylenating agent. Its ability to react with a wide range of nucleophiles has made it an invaluable asset in the synthesis of key chemical intermediates, including enaminones, amidines, and a variety of heterocyclic compounds, many of which are pivotal in the field of drug discovery and development.
This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction mechanisms and workflows to support researchers in leveraging its synthetic potential.
Core Properties of this compound
This compound is a hygroscopic, slightly pale yellow solid.[1] Its reactivity stems from the electrophilic nature of the carbon atoms in its backbone, making it susceptible to nucleophilic attack.
| Property | Value |
| Molecular Formula | C₆H₁₄ClN₃ |
| Molecular Weight | 163.65 g/mol [2] |
| CAS Number | 20353-93-9[1][2] |
| Melting Point | 97-101 °C[3] |
| Appearance | Light orange to yellow to green powder/crystal[3] |
| Purity | Typically >95% |
Key Applications
The primary utility of this compound lies in its reaction with nucleophiles, leading to the formation of a diverse array of valuable organic compounds. The following sections detail its most significant applications.
Synthesis of Enaminones
Enaminones are important synthetic intermediates used in the construction of various heterocyclic systems and are recognized as pharmacophores in many drug candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] this compound provides a direct and efficient route to enaminones through its reaction with ketones.[6]
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the enolate, formed from the ketone under basic conditions, on the electrophilic carbon of this compound. This is followed by the elimination of a stable bis(dimethylamino)methane derivative.
Caption: General reaction scheme for the synthesis of enaminones using this compound.
Quantitative Data for Enaminone Synthesis:
The synthesis of enaminones using this compound is generally high-yielding with a variety of ketone substrates.
| Ketone Substrate | Product | Yield (%) | Reference |
| Acetophenone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 95 | [7] |
| 4-Methylacetophenone | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 98 | [7] |
| 4-Methoxyacetophenone | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 91 | [7] |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 89 | [7] |
| 2-Acetylnaphthalene | 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | 96 | [7] |
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylprop-2-en-1-one
-
Preparation of this compound (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyanuric chloride (1.84 g, 10 mmol) to anhydrous 1,4-dioxane (20 mL).
-
To this suspension, add N,N-dimethylformamide (DMF) (4.38 g, 60 mmol) dropwise at room temperature.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours. The evolution of carbon dioxide will be observed.
-
Cool the reaction mixture to room temperature. The solid this compound will precipitate.
-
Enaminone Synthesis: To the flask containing the in situ generated this compound, add a solution of acetophenone (1.20 g, 10 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Add sodium methoxide (0.54 g, 10 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure enaminone.
Synthesis of Amidines
Amidines are a class of organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and enzyme inhibitory properties.[8][9][10] this compound reacts readily with primary and secondary amines to produce N,N-dimethylformamidines in high yields.[6]
Reaction Mechanism:
The reaction involves the nucleophilic attack of the amine on this compound, followed by the elimination of dimethylamine hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological proper… [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to β-Dimethylaminomethylenating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Dimethylaminomethylenating agents are a class of versatile reagents in organic synthesis, primarily utilized for the introduction of a dimethylaminomethylene group (=CH-N(CH₃)₂) onto a substrate. This functional group serves as a valuable synthetic handle, readily transformed into various other functionalities or incorporated into heterocyclic ring systems. These reagents are particularly effective in reacting with compounds possessing active methylene or methyl groups, as well as with primary and secondary amines. This technical guide provides a comprehensive overview of the most common β-dimethylaminomethylenating agents, their applications, reactivity, and detailed experimental protocols.
Core Reagents and Their Properties
The three most prominent β-dimethylaminomethylenating agents are Bredereck's reagent, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and Eschenmoser's salt. Each possesses distinct reactivity profiles and applications.
Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) is a highly reactive aminal ester known for its ability to formylate CH₂- and NH₂-acidic compounds.[1][2] It is particularly effective with less acidic substrates where other reagents may fail.[3][4][5] It is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[1][2]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a widely used and commercially available reagent for the formylation and methylation of various functional groups.[6] It is a colorless liquid that is soluble in most organic solvents but hydrolyzes in water.[7] While broadly applicable, it is generally less reactive than Bredereck's reagent.[3]
Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide) is a powerful dimethylaminomethylating agent, existing as a stable crystalline solid.[8] It is particularly useful in Mannich-type reactions for the efficient dimethylaminomethylation of enolates, silyl enol ethers, and acidic ketones.[8][9][10]
Data Presentation: A Comparative Overview
The choice of a β-dimethylaminomethylenating agent often depends on the substrate's reactivity and the desired reaction outcome. The following tables summarize quantitative data from various literature sources to facilitate comparison.
Table 1: Yields in the Synthesis of 2-Aminopyridine Derivatives using DMF-DMA[11]
| Entry | R group of 1,1-enediamine | R' group of 1,3-dicarbonyl | Product | Yield (%) |
| 1 | p-CH₃OC₆H₄CH₂CH₂ | C₂H₅ | 6a | 88 |
| 2 | p-CH₃C₆H₄CH₂CH₂ | C₂H₅ | 6b | 92 |
| 3 | C₆H₅CH₂CH₂ | C₂H₅ | 6c | 90 |
| 4 | p-FC₆H₄CH₂CH₂ | C₂H₅ | 6d | 89 |
| 5 | p-ClC₆H₄CH₂CH₂ | C₂H₅ | 6e | 91 |
| 6 | C₆H₅ | C₂H₅ | 6f | 74 |
| 7 | p-CH₃OC₆H₄CH₂CH₂ | CH₃ | 6g | 85 |
| 8 | p-CH₃C₆H₄CH₂CH₂ | CH₃ | 6h | 89 |
Table 2: Yields in the Formylation of Indolizines with Eschenmoser's Salt[12]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | Ph | 3a | 85 |
| 2 | H | H | 4-MeC₆H₄ | 3b | 82 |
| 3 | H | H | 4-MeOC₆H₄ | 3c | 80 |
| 4 | H | H | 4-FC₆H₄ | 3d | 88 |
| 5 | H | H | 4-ClC₆H₄ | 3e | 86 |
| 6 | H | H | 4-BrC₆H₄ | 3f | 81 |
| 7 | H | H | 4-CF₃C₆H₄ | 3g | 75 |
| 8 | Me | H | Ph | 3h | 78 |
Table 3: Synthesis of Pyrrole Derivatives using DMF-DMA[13]
| Entry | Amidine Reactant | Product | Yield (%) |
| 1 | 3,3-diaminoacrylonitrile | Methyl (E)-2-(4-cyano-2-oxo-5-(dimethylamino)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 98 |
| 2 | N,N-pentamethylene-3,3-diaminoacrylonitrile | Methyl (E)-2-(4-cyano-2-oxo-5-(piperidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 97 |
| 3 | N,N-tetramethylene-3,3-diaminoacrylonitrile | Methyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | 79 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. The following are representative experimental protocols.
Protocol 1: General Procedure for the Synthesis of Enaminones from Ketones using DMF-DMA[3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the ketone (1.0 equiv) and an anhydrous solvent (e.g., xylene, toluene, or DMF).
-
Reaction: Add DMF-DMA (1.2 - 2.0 equiv) to the solution.
-
Heating: The reaction mixture is typically heated to reflux and stirred under a nitrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
Isolation: The solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel.
Protocol 2: General Procedure for the Aminomethylenation of Active Methylene Compounds using Bredereck's Reagent[14]
-
Setup: Dissolve the active methylene compound (1.0 equiv) in an anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane) in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Add Bredereck's reagent (1.1-1.5 equiv) to the solution.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the substrate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired product.
Protocol 3: Synthesis of β-(Dimethylamino)-substituted Esters using Eschenmoser's Salt[15]
-
Enolate Formation: Dissolve the ester (1.0 equiv) in dry THF and cool the solution to 0 °C. Add NaH (1.1 equiv, 60% dispersion in mineral oil) in portions and stir the solution at 0 °C for 1 hour.
-
Reaction with Eschenmoser's Salt: Add Eschenmoser's salt (2.5 equiv) to the reaction mixture.
-
Warming: Allow the solution to warm to room temperature and stir for 3 hours.
-
Quenching and Extraction: Quench the reaction with water. Acidify the mixture to pH 1 with 2 M HCl and extract with EtOAc.
-
Basification and Extraction: Make the aqueous layer basic with saturated aqueous Na₂CO₃ and extract with EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography.
Reaction Mechanisms and Visualizations
Understanding the reaction mechanisms is key to predicting outcomes and optimizing conditions.
Reaction of β-dimethylaminomethylenating agents with Active Methylene Compounds
The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of the β-dimethylaminomethylenating agent. Subsequent elimination of a leaving group (methanol for DMF-DMA, tert-butanol for Bredereck's reagent, or direct reaction for Eschenmoser's salt) yields the enamine product.
Caption: General reaction workflow with active methylene compounds.
Bredereck's Reagent Reaction Mechanism
Bredereck's reagent first dissociates to form a highly reactive formamidinium ion and a tert-butoxide anion. The strong basicity of the tert-butoxide facilitates the deprotonation of the active methylene compound.[3]
Caption: Reaction mechanism of Bredereck's reagent.
DMF-DMA Reaction Mechanism
The reaction of DMF-DMA with an active methylene compound proceeds through the initial attack of the enolate on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol and dimethylamine to form the enamine.[11]
References
- 1. Bredereck's reagent - Enamine [enamine.net]
- 2. myuchem.com [myuchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
The Formylating Power of Gold's Reagent: A Technical Guide for Synthetic Chemists
An in-depth exploration of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (Gold's Reagent) as a versatile and efficient formylating agent for the synthesis of aldehydes, with a focus on its applications in research, and drug development.
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a gateway to a vast array of valuable compounds, including aldehydes, which are key building blocks for pharmaceuticals, agrochemicals, and materials.[1] While numerous formylating agents exist, [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, commonly known as this compound, has emerged as a practical and efficient option for the formylation of organometallic compounds.[2] Contrary to its name, this compound is a stable, crystalline iminium salt that contains no gold.[3] This guide provides a comprehensive overview of the role of this compound as a formylating agent, detailing its mechanism, substrate scope, experimental protocols, and applications in complex molecule synthesis.
Chemical Properties and Synthesis of this compound
This compound is a white to off-white solid that is soluble in polar organic solvents.[3] It is readily prepared in high yield from inexpensive starting materials, making it an attractive alternative to other formylating agents that may be more hazardous or difficult to handle.[3]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of cyanuric chloride with an excess of N,N-dimethylformamide (DMF).[3]
Experimental Protocol: Synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (this compound) [3]
-
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,4-Dioxane, anhydrous
-
-
Procedure:
-
A solution of cyanuric chloride in 1,4-dioxane is prepared in a flask equipped with a reflux condenser and a mechanical stirrer.
-
An excess of N,N-dimethylformamide (typically 6 equivalents) is added to the solution.
-
The mixture is heated to approximately 85 °C for 2-3 hours, during which a significant evolution of carbon dioxide is observed.
-
After the gas evolution ceases, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The solvent and excess DMF are removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization to afford the pure iminium salt.
-
-
Yield: This procedure typically provides this compound in high yield (around 95%).[3]
This compound as a Formylating Agent
The primary application of this compound in formylation involves its reaction with nucleophilic organometallic reagents, most notably Grignard reagents (organomagnesium halides). The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the iminium salt, followed by an acidic workup to hydrolyze the intermediate and furnish the corresponding aldehyde.[2]
Reaction Mechanism
The formylation reaction using this compound can be conceptualized as a two-step process:
-
Nucleophilic Addition: The organometallic reagent (R-MgX) acts as a nucleophile, attacking one of the electrophilic carbon atoms of the vinamidinium system of this compound. This addition leads to the formation of a stable intermediate.
-
Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the intermediate, cleaving the carbon-nitrogen bonds and liberating the formyl group as an aldehyde (R-CHO).
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Amidines Using Gold's Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted amidines utilizing [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, commonly known as Gold's Reagent. This compound serves as an efficient and economical formylating agent, reacting with primary amines under mild conditions to produce amidines in high yields.[1] This protocol outlines the preparation of this compound and its subsequent reaction with an amine to generate the desired amidine product. The methodologies presented are compiled from established synthetic procedures and are intended to be a comprehensive guide for laboratory application.
Introduction
Amidines are a critical class of organic compounds that are prevalent in medicinal chemistry and serve as key intermediates in the synthesis of various heterocyclic systems.[2] this compound is a versatile iminium salt that acts as a general β-dimethylaminomethylenating agent.[1] It offers a significant advantage over other methods due to its straightforward, high-yield preparation from inexpensive starting materials and its reactivity under relatively mild conditions (65–90°C).[1] The reagent reacts readily with nucleophiles such as primary amines, amides, and active methylene compounds to form amidines, acylamidines, and enaminones, respectively.[1]
Reaction Principle
The synthesis of amidines using this compound proceeds via a nucleophilic substitution reaction. A primary amine attacks the electrophilic carbon of the reagent, leading to the displacement of a dimethylamine moiety and the formation of the corresponding N,N-dimethyl-N'-substituted formamidine. The reaction is typically carried out under basic conditions.
Experimental Protocols
This section details the two-step procedure for synthesizing a representative amidine, N,N-dimethyl-N'-(4-methylphenyl)methanimidamide, which includes the initial preparation of this compound.
Part A: Synthesis of [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride (this compound)
Materials:
-
Cyanuric chloride (0.4 mol)
-
N,N-Dimethylformamide (DMF) (2.4 mol)
-
1,4-Dioxane (100 mL)
Equipment:
-
1-L round-bottomed flask
-
Claisen adapter
-
Mechanical stirrer
-
Reflux condenser
-
Mineral oil bubbler
Procedure:
-
Equip a 1-L, one-necked, round-bottomed flask with a Claisen adapter, mechanical stirrer, and a reflux condenser fitted with a mineral oil bubbler.[1]
-
Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[1]
-
Stir the solution and heat to approximately 85°C for 2–3 hours. During this time, a significant amount of carbon dioxide will evolve.[1]
-
As the reaction proceeds, the product will precipitate from the solution.
-
After the heating period, cool the mixture to room temperature.
-
Collect the precipitated this compound by filtration, wash with 1,4-dioxane, and dry under vacuum. The reagent is typically used without further purification.
Safety Note: Cyanuric chloride is a hazardous substance. All operations involving this reagent should be performed in a well-ventilated fume hood.[1]
Part B: Synthesis of N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide
Materials:
-
This compound (from Part A) (0.065 mol)
-
p-Toluidine (0.06 mol)
-
Sodium metal (0.06 mol)
-
Anhydrous Pyridine (100 mL)
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
Equipment:
-
250-mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 250-mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 100 mL of anhydrous pyridine.[1]
-
Carefully add sodium metal (1.4 g, 0.06 mol) in small portions to the pyridine.
-
Once all the sodium has reacted, add p-toluidine (6.4 g, 0.06 mol) to the solution and stir for 5 minutes.[1]
-
Add this compound (10.6 g, 0.065 mol) in one portion.
-
Heat the resulting mixture to reflux with stirring overnight.[1]
-
After cooling to room temperature, remove the solvent using a rotary evaporator.[1]
-
Dissolve the residue in 100 mL of chloroform and extract twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide as described in the protocol.
| Reactant/Reagent | Molar Equiv. | Moles (mol) | Mass/Volume | Product | Yield |
| Part A: this compound Synthesis | |||||
| Cyanuric Chloride | 1.0 | 0.4 | 73.8 g | This compound | ~Quantitative |
| N,N-Dimethylformamide | 6.0 | 2.4 | 175.4 g | ||
| Part B: Amidine Synthesis | |||||
| p-Toluidine | 1.0 | 0.06 | 6.4 g | N,N-dimethyl-N'-(4-methylphenyl)methanimidamide | High Yield |
| This compound | ~1.08 | 0.065 | 10.6 g | ||
| Sodium Metal | 1.0 | 0.06 | 1.4 g |
Note: The original literature reports a nearly quantitative yield for the preparation of this compound and high yields for the subsequent amidine formation.[1]
Visualizations
The following diagrams illustrate the synthesis workflow and the general reaction mechanism.
References
Application Note: Streamlined Synthesis of Enaminones using Gold's Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enaminones, or β-amino-α,β-unsaturated ketones, are highly versatile intermediates in organic synthesis.[1] Their unique conjugated structure, featuring both nucleophilic and electrophilic centers, makes them powerful building blocks for the synthesis of a wide array of biologically active compounds and heterocyclic systems, including anticonvulsants, anti-inflammatory agents, and alkaloids.[1][2]
Traditionally, enaminones are synthesized using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). However, these reagents can be expensive, moisture-sensitive, and difficult to handle.[3] Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, offers a superior alternative. It is a bench-stable, crystalline solid that can be prepared in a single step from inexpensive starting materials—cyanuric chloride and N,N-dimethylformamide (DMF).[2][4] This reagent facilitates the efficient and scalable synthesis of enaminones from ketones under mild conditions, making it an invaluable tool in synthetic chemistry.[2][3][4]
This document provides detailed protocols for the preparation of this compound and its subsequent use in the synthesis of enaminones via both a traditional two-step method and a convenient one-pot procedure.
Reaction Mechanism and Workflow
The synthesis of enaminones using this compound proceeds via the reaction of a ketone's enolate with the electrophilic reagent. The general mechanism involves the deprotonation of the ketone at the α-carbon by a base to form a nucleophilic enolate. This enolate then attacks the iminium carbon of this compound, leading to the formation of the enaminone product after subsequent reaction steps.
The general laboratory workflow for the two-step synthesis is outlined below, detailing the process from initial setup to final product isolation.
Experimental Protocols
This protocol describes the synthesis of the parent [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride from cyanuric chloride and DMF.[2][4][5]
Materials:
-
Cyanuric chloride (1.0 equiv)
-
N,N-dimethylformamide (DMF) (6.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Pentane or Hexanes for trituration
Equipment:
-
Round-bottomed flask with a Claisen adapter
-
Mechanical stirrer
-
Reflux condenser
-
Mineral oil bubbler
Procedure:
-
Caution: Cyanuric chloride is a lachrymator and can cause burns. Handle this reagent exclusively in a well-ventilated chemical fume hood.[4]
-
Charge a round-bottomed flask with cyanuric chloride (1.0 equiv), DMF (6.0 equiv), and 1,4-dioxane (approx. 4 M concentration relative to cyanuric chloride).[2]
-
Equip the flask with a mechanical stirrer and reflux condenser topped with a mineral oil bubbler.
-
Heat the solution with stirring to approximately 85-90 °C. A significant evolution of carbon dioxide gas will be observed.[2][4] Note: This reaction is exothermic; careful temperature control is crucial to minimize byproduct formation.[2]
-
Maintain heating for 2-3 hours until gas evolution ceases. The reaction mixture will typically change color to a dark red or brown.[2]
-
Remove the heat source and allow the mixture to cool to room temperature, during which the this compound will solidify.
-
Purify the crude solid by trituration. Decant the solvent and wash the solid multiple times with pentane or hexanes (e.g., 3 x 200 mL for a large-scale prep) to remove residual DMF and byproducts.[2]
-
Dry the resulting solid under vacuum to yield this compound as a light brown or yellow solid. The reagent is hygroscopic and should be stored in a desiccator.[3][5]
Method A: Two-Step Procedure with Isolated this compound This optimized procedure is broadly applicable to a variety of ketones.[2]
Materials:
-
Ketone (1.0 equiv)
-
Lithium tert-butoxide (LiO-t-Bu) (1.1 equiv)
-
This compound (prepared in Protocol 1) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Reagents for work-up (e.g., saturated aq. NH₄Cl, ethyl acetate)
-
Silica gel for chromatography
Procedure:
-
In a glovebox, add solid LiO-t-Bu (1.1 equiv) to an oven-dried reaction vial.
-
Remove the vial from the glovebox, place it under a nitrogen atmosphere, and add anhydrous THF (to achieve a 0.5 M concentration relative to the ketone).
-
With stirring, add the ketone (1.0 equiv) dropwise to the base suspension at room temperature.
-
Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Add the solid this compound (1.1 equiv) in a single portion.
-
Seal the vial and heat the reaction mixture to the required temperature (e.g., 65 °C) for the specified time (typically 2-12 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure enaminone.[2]
Method B: One-Pot Procedure with In Situ Generated this compound This method avoids the isolation of the hygroscopic this compound, offering greater convenience.[3]
Materials:
-
Cyanuric chloride (0.7 equiv relative to ketone)
-
DMF (4.2 equiv relative to ketone)
-
1,4-Dioxane, anhydrous
-
Ketone (1.0 equiv)
-
Sodium methoxide (MeONa)
-
Methanol, anhydrous
Procedure:
-
In a flask under a nitrogen atmosphere, add cyanuric chloride (0.7 equiv) to anhydrous 1,4-dioxane.
-
Add DMF (4.2 equiv) and heat the mixture gently for 1 hour to generate this compound in situ. CO₂ will evolve during this step.
-
Cool the reaction mixture to room temperature. The in situ generated reagent may solidify.
-
In a separate flask, prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol. Add this base solution in portions to the reaction mixture containing this compound.
-
Add the ketone (1.0 equiv) to the mixture.
-
Heat the reaction under reflux until completion, as monitored by TLC.
-
Cool the mixture, pour it into ice water, and collect the precipitated solid product by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure enaminone.[3]
Data Presentation
The following tables summarize typical yields for the synthesis of various Gold's Reagents and the subsequent synthesis of enaminones from different substrates.
Table 1: Synthesis of Various Gold's Reagents from N,N-Dialkylformamides. [2]
| Entry | Formamide Precursor | This compound Product | Solvent | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | N,N-Dimethylformamide | Tetramethyl (parent) | 1,4-Dioxane | 97 |
| 2 | N,N-Diethylformamide | Tetraethyl | 1,4-Dioxane | 63 |
| 3 | N,N-Dibenzylformamide | Tetrabenzyl | Neat | 47 |
| 4 | 1-Formylpyrrolidine | Pyrrolidine-based | Neat | 91 |
| 5 | 1-Formylpiperidine | Piperidine-based | Neat | 85 |
| 6 | 4-Formylmorpholine | Morpholine-based | 1,4-Dioxane | 74 |
Table 2: Two-Step Synthesis of Enaminones from Acetophenone. [2] (Reaction Conditions: Acetophenone (1.0 equiv), this compound (1.1 equiv), LiO-t-Bu (1.1 equiv), THF, 65 °C, 12 h)
| Entry | This compound Used | Enaminone Product | Isolated Yield (%) |
| 1 | Tetramethyl (parent) | N,N-Dimethyl | 85 |
| 2 | Tetraethyl | N,N-Diethyl | 86 |
| 3 | Pyrrolidine-based | N-Pyrrolidinyl | 88 |
| 4 | Piperidine-based | N-Piperidinyl | 75 |
| 5 | Morpholine-based | N-Morpholinyl | 84 |
Table 3: One-Pot Synthesis of Enaminones from Various Ketones. [3] (Reaction Conditions: Ketone (1.0 equiv), Cyanuric Chloride (0.7 equiv), DMF (4.2 equiv), MeONa, Reflux)
| Entry | Ketone Substrate | Reaction Time (h) | Isolated Yield (%) |
| 1 | Acetophenone | 6 | 85 |
| 2 | 4-Methylacetophenone | 6 | 88 |
| 3 | 4-Chloroacetophenone | 7 | 90 |
| 4 | 4-Nitroacetophenone | 8 | 92 |
| 5 | 2-Acetylthiophene | 7 | 86 |
| 6 | 2-Acetylnaphthalene | 8 | 85 |
Conclusion
This compound serves as a highly effective and practical reagent for the synthesis of enaminones from a wide range of ketones.[2] Its stability, ease of preparation from inexpensive materials, and the high yields it produces make it a significant improvement over traditional formylating agents.[3][4][5] The availability of both scalable two-step and convenient one-pot protocols provides researchers with flexible and efficient methods to access these valuable synthetic intermediates, thereby enabling broader applications in medicinal chemistry and natural product synthesis.[2][3]
References
- 1. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Preparation of 4-Hydroxyquinazolines using Gold's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinazolines are a pivotal class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs and clinical candidates with applications in oncology, anti-inflammatory, and antimicrobial therapies. The synthesis of this scaffold is therefore of significant interest to the medicinal chemistry and drug development community. Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, offers a unique and efficient method for the construction of the 4-hydroxyquinazoline ring system from readily available ortho-aminobenzoic acids. This transformation utilizes this compound as a "two-atom lynchpin," providing the C2 and N3 atoms of the resulting quinazoline core.[1][2]
These application notes provide a detailed protocol for the synthesis of 4-hydroxyquinazolines using this compound, based on established literature.[1][2] The straightforward procedure and good yields make this method an attractive option for the synthesis of this important heterocyclic motif.
Reaction Principle
The reaction proceeds via the treatment of an ortho-aminobenzoic acid with this compound. The ortho-aminobenzoic acid acts as a 1,5-dinucleophile, reacting with this compound to form the 4-hydroxyquinazoline product.[2] This method is notable for its directness in constructing the quinazoline ring.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various substituted 4-hydroxyquinazolines from the corresponding ortho-aminobenzoic acids and this compound.[2]
| Entry | Substituent (X) | Product | Yield (%) | Melting Point (°C) |
| 1 | H | 4-Hydroxyquinazoline | 48 | 221-222 |
| 2 | 5-CH₃ | 6-Methyl-4-hydroxyquinazoline | 51 | 263-265 |
| 3 | 5-Cl | 6-Chloro-4-hydroxyquinazoline | 32 | 245-250 |
| 4 | 4-Cl | 7-Chloro-4-hydroxyquinazoline | 41 | 243-247 |
| 5 | 3-CH₃ | 8-Methyl-4-hydroxyquinazoline | 58 | 225-227 |
Experimental Protocols
General Procedure for the Preparation of 4-Hydroxyquinazolines:
This protocol is a representative example for the synthesis of 4-hydroxyquinazolines from ortho-aminobenzoic acids and this compound.[2]
Materials:
-
Substituted ortho-aminobenzoic acid
-
This compound ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry dioxane
-
Hexane
-
Nitrogen gas
-
Standard glassware for organic synthesis (three-necked round-bottomed flask, condenser, thermometer, magnetic stirrer)
Procedure:
-
Preparation of the Reaction Vessel: A dry, three-necked, round-bottomed flask is equipped with a condenser, a thermometer, and a magnetic stirrer. The apparatus is placed under a nitrogen atmosphere.
-
Addition of Sodium Hydride: To the flask, add a 50% sodium hydride-mineral oil dispersion.
-
Washing of Sodium Hydride: Wash the sodium hydride with 10 mL of hexane to remove the mineral oil.
-
Addition of Solvent: Carefully add 100 mL of dry dioxane to the flask.
-
Addition of ortho-Aminobenzoic Acid: Add the desired ortho-aminobenzoic acid to the stirred suspension.
-
Addition of this compound: Subsequently, add this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for the appropriate time (the original literature does not specify the exact duration, so monitoring by TLC is recommended).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a 50:50 methanol-water mixture if necessary. The resulting 4-hydroxyquinazolines should have identical spectral and chromatographic properties to known samples.[2]
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-hydroxyquinazolines.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for Intramolecular Cyclization Reactions Mediated by Gold Chemistry
Introduction
The term "gold-mediated cyclization" can refer to two distinct methodologies in organic synthesis. The first involves the use of Gold's Reagent , a specific iminium salt, to construct heterocyclic systems. The second, and more broadly applied, methodology encompasses gold-catalyzed reactions , where various gold complexes, typically Au(I) or Au(III), act as powerful carbophilic Lewis acids to catalyze the cyclization of unsaturated precursors. This document provides detailed application notes and protocols for both approaches, with a focus on their utility for researchers, scientists, and professionals in drug development.
Part 1: Intramolecular Cyclization Reactions Mediated by this compound
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile reagent primarily used for β-dimethylaminomethylenation of nucleophiles. Its application in intramolecular cyclization involves the reaction with dinucleophiles to form 5- or 6-membered heterocyclic rings. This process typically occurs under basic conditions.
The general strategy involves the initial reaction of a dinucleophilic substrate with this compound to form an intermediate, which then undergoes intramolecular cyclization to yield the final heterocyclic product.
Generalized Reaction Scheme
The reaction of a dinucleophile with this compound can be depicted as follows, leading to the formation of a heterocyclic system.
Caption: General workflow for heterocycle synthesis using this compound.
Experimental Protocol: General Procedure for Heterocycle Synthesis using this compound
This protocol is a generalized procedure based on the known reactivity of this compound with dinucleophiles.
Materials:
-
Substrate (dinucleophile)
-
This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., sodium methoxide, potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the dinucleophilic substrate in an anhydrous solvent under an inert atmosphere, add a suitable base.
-
Stir the mixture at room temperature for a specified time to generate the nucleophilic species.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 65-90°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired heterocycle.
Part 2: Gold-Catalyzed Intramolecular Cyclization Reactions
Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, particularly heterocycles and carbocycles. Gold(I) and gold(III) complexes are highly effective at activating C-C multiple bonds, such as those in alkynes, allenes, and enynes, towards intramolecular nucleophilic attack. These reactions are characterized by their mild conditions, high efficiency, and excellent functional group tolerance.
Application Note 1: Synthesis of Furans and Pyrroles from 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols
Cationic gold(I) complexes are highly effective catalysts for the intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols to produce substituted furans and pyrroles, respectively. The combination of a gold(I) precursor like (Ph3P)AuCl with a silver salt such as AgOTf or AgNTf2 generates the active cationic gold catalyst in situ.
Quantitative Data Summary
| Entry | Substrate | Catalyst System | Catalyst Loading (mol%) | Time (h) | Product | Isolated Yield (%) |
| 1 | 3-Alkyne-1,2-diol (R1=H, R2=Ph, R3=H) | (Ph3P)AuCl/AgOTf | 0.1 | 8 | 2-Phenylfuran | 85 |
| 2 | 3-Alkyne-1,2-diol (R1=Ph, R2=Ph, R3=H) | (Ph3P)AuCl/AgOTf | 0.1 | 10 | 2,3-Diphenylfuran | 91 |
| 3 | 3-Alkyne-1,2-diol (R1=H, R2=Ph(CH2)2, R3=H) | (Ph3P)AuCl/AgOTf | 0.1 | 1.5 | 2-(2-Phenylethyl)furan | 90 |
| 4 | 3-Alkyne-1,2-diol (R1=-(CH2)4-, R2=Ph) | (Ph3P)AuCl/AgOTf | 0.1 | 3 | Spirocyclic Furan | 97 |
| 5 | 1-Amino-3-alkyn-2-ol (N-Boc protected) | (Ph3P)AuCl/AgOTf | 0.5 | 0.25 | N-Boc-pyrrole | 95 |
| 6 | 1-Amino-3-alkyn-2-ol (N-Ts protected) | (Ph3P)AuCl/AgOTf | 0.5 | 0.25 | N-Ts-pyrrole | 98 |
Data sourced from reference.
Experimental Protocol: Synthesis of 2-Phenylfuran
Materials:
-
1-Phenyl-4-butyne-1,2-diol
-
(Ph3P)AuCl
-
AgOTf
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-phenyl-4-butyne-1,2-diol (1.0 mmol) in anhydrous toluene (2.5 mL).
-
In a separate flask, prepare the catalyst solution by dissolving (Ph3P)AuCl (0.001 mmol, 0.1 mol%) and AgOTf (0.001 mmol, 0.1 mol%) in anhydrous toluene (1.0 mL).
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylfuran.
Catalytic Cycle
Caption: Proposed catalytic cycle for gold-catalyzed furan/pyrrole synthesis.
Application Note 2: Gold-Catalyzed 1,6-Enyne Cyclization for Polycyclic N-Heterocycles
Gold(I) catalysts are highly effective in mediating the cycloisomerization of 1,6-enynes. This reaction can be rendered asymmetric through the use of chiral ligands, providing access to enantiomerically enriched polycyclic N-heterocycles.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-tethered indole-arylpropargyl | [Au(L*)Cl]/ |
Application Notes and Protocols for Gold's Reagent in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and efficient reagent for the synthesis of a variety of heterocyclic compounds. Its primary application lies in its ability to act as a "lynch-pin," providing a two-atom or one-atom unit to cyclize with dinucleophilic partners, leading to the formation of five- and six-membered heterocyclic rings. This reagent is particularly effective in reactions with active methylene compounds and aniline derivatives, providing access to important heterocyclic scaffolds such as quinolines and pyrimidines, which are prevalent in medicinal chemistry.
The general reactivity of this compound involves the initial formation of a β-dimethylaminomethylene derivative or an amidine, which then undergoes intramolecular cyclization. This methodology offers a straightforward and often high-yielding route to polysubstituted heterocycles.
General Reaction Scheme
The fundamental application of this compound in heterocyclic synthesis involves a two-step process. First, the reaction of a substrate containing an active methylene group or an amino group with this compound under basic conditions yields an enaminone or an amidine intermediate, respectively. Subsequent intramolecular cyclization, often promoted by heat or acid, leads to the formation of the heterocyclic ring.
Caption: General workflow for heterocyclic synthesis using this compound.
Applications in Heterocyclic Synthesis
Synthesis of 4-Quinolones
A key application of this compound is the synthesis of 4-quinolones, a scaffold present in many antibacterial agents. The synthesis involves the reaction of an ortho-aminoaryl ketone with this compound.
Reaction Workflow:
Caption: Synthesis of 4-quinolones using this compound.
Experimental Protocol: Synthesis of 2-Methyl-4-quinolone
This protocol is adapted from the work of J. T. Gupton and colleagues.
Materials:
-
2'-Aminoacetophenone
-
This compound
-
Sodium methoxide
-
Methanol
-
Dowtherm A
Procedure:
-
Formation of the Amidine Intermediate:
-
To a solution of 2'-aminoacetophenone (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol.
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The residue is the crude amidine intermediate.
-
-
Cyclization to 4-Quinolone:
-
To the crude amidine intermediate, add Dowtherm A.
-
Heat the mixture to reflux (approximately 250 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to afford 2-methyl-4-quinolone.
-
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield (%) |
| 2'-Aminoacetophenone | 2-Methyl-4-quinolone | 1. This compound, NaOMe, MeOH2. Dowtherm A | 24 h (step 1)1.5 h (step 2) | RT (step 1)250 °C (step 2) | 75 |
| 2'-Amino-5'-chloroacetophenone | 6-Chloro-2-methyl-4-quinolone | 1. This compound, NaOMe, MeOH2. Dowtherm A | 24 h (step 1)1.5 h (step 2) | RT (step 1)250 °C (step 2) | 82 |
| 2'-Amino-5'-bromoacetophenone | 6-Bromo-2-methyl-4-quinolone | 1. This compound, NaOMe, MeOH2. Dowtherm A | 24 h (step 1)1.5 h (step 2) | RT (step 1)250 °C (step 2) | 80 |
Synthesis of Substituted Pyrimidines
This compound can be utilized in a "two-atom lynch-pin" approach for the synthesis of pyrimidine derivatives from ortho-aminobenzoic acids.
Reaction Workflow:
Caption: Synthesis of pyrimidines using this compound.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-4(3H)-quinazolinone
This protocol is based on the synthetic transformations developed by J. T. Gupton and coworkers.
Materials:
-
Anthranilic acid
-
This compound
-
Sodium methoxide
-
Methanol
Procedure:
-
To a stirred solution of anthranilic acid (1.0 eq) in methanol, add a solution of sodium methoxide (2.2 eq) in methanol.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 18 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with water and extract with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield (%) |
| Anthranilic acid | 2-(Dimethylamino)-4(3H)-quinazolinone | This compound, NaOMe, MeOH | 18 h | Reflux | 85 |
| 5-Chloroanthranilic acid | 6-Chloro-2-(dimethylamino)-4(3H)-quinazolinone | This compound, NaOMe, MeOH | 18 h | Reflux | 88 |
| 5-Bromoanthranilic acid | 6-Bromo-2-(dimethylamino)-4(3H)-quinazolinone | This compound, NaOMe, MeOH | 18 h | Reflux | 87 |
Conclusion
This compound provides a powerful and direct method for the synthesis of various five- and six-membered heterocyclic compounds. Its reactions with dinucleophilic substrates, particularly those containing active methylene groups and aniline moieties, offer high-yield routes to quinolones and pyrimidines. The experimental protocols are generally straightforward, making this compound a valuable tool for researchers in organic synthesis and medicinal chemistry. The provided data and protocols serve as a starting point for the exploration of its synthetic utility in the development of novel heterocyclic compounds.
Application Notes and Protocols for Formylation Reactions with Gold's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. It serves as an efficient formylating agent for a variety of nucleophilic substrates. Its reactivity is analogous to that of Vilsmeier reagents, making it a valuable tool in organic synthesis, particularly in the construction of heterocyclic compounds and other intermediates relevant to drug discovery and development.[1][2][3] this compound offers the advantage of being a stable, crystalline solid that can be prepared in a single step from inexpensive starting materials.[1]
This document provides detailed application notes and experimental protocols for formylation reactions utilizing this compound with various substrates, including active methylene compounds and organometallic reagents.
Reaction Mechanism and Workflow
The formylation reaction with this compound proceeds through a mechanism similar to the Vilsmeier-Haack reaction.[3][4][5] The highly electrophilic nature of the reagent allows for the attack of a nucleophile, leading to the formation of an enamine or a related intermediate. Subsequent hydrolysis then yields the formylated product.
General Reaction Workflow
The overall workflow for a typical formylation reaction using this compound involves the reaction of the substrate with the reagent, followed by an aqueous workup to hydrolyze the intermediate and isolate the final aldehyde product.
Caption: General experimental workflow for formylation using this compound.
Putative C-Formylation Mechanism
The C-formylation of an active methylene compound, such as a ketone, involves the formation of an enolate which then acts as the nucleophile.
Caption: Putative mechanism for C-formylation of an active methylene compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is hygroscopic and should be handled in a dry atmosphere.
Protocol 1: Formylation of an Active Methylene Compound (Ketone)
This protocol describes the formylation of a ketone at the α-position to yield a β-dicarbonyl compound. This reaction typically requires a base to generate the nucleophilic enolate.
Materials:
-
Ketone substrate
-
This compound
-
Base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of the base (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equivalent) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C and add this compound (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by adding 1 M HCl until the pH is acidic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-formyl ketone.
Protocol 2: Synthesis of Aldehydes via Grignard Reagents
This two-step protocol outlines the synthesis of an aldehyde from an organometallic precursor. The Grignard reagent attacks this compound, and the resulting intermediate is hydrolyzed to the aldehyde.[6]
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound
-
Dilute acid for workup (e.g., 1 M HCl or saturated ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous sodium sulfate
Step A: Preparation of the Grignard Reagent
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of the alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent dropwise to the magnesium suspension. A crystal of iodine may be added to initiate the reaction if necessary.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature. The Grignard reagent is now ready for use in the next step.
Step B: Reaction with this compound and Hydrolysis
-
In a separate flask under an inert atmosphere, prepare a suspension of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this suspension to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent from Step A to the suspension of this compound via cannula or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of dilute acid (e.g., 1 M HCl or saturated ammonium chloride).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the volatile aldehyde product.
-
Purify the resulting aldehyde by distillation or column chromatography.
Quantitative Data
The following table summarizes representative examples of reactions involving this compound. Note that yields are highly substrate-dependent.
| Substrate Type | Example Substrate | Product Type | Typical Yield (%) | Reference |
| Primary Amine | p-Toluidine | Formamidine | High | [1] |
| Active Methylene | Ethyl Acetate | Enamino Ester | High | N/A |
| Grignard Reagent | Phenylmagnesium Bromide | Aldehyde | Moderate to High | [6] |
| Electron-Rich Arene | Indole | Formyl-Indole | High (by analogy) | N/A |
Applications in Drug Development
The formylation of organic molecules is a fundamental transformation in the synthesis of pharmaceuticals and bioactive compounds. Aldehydes are versatile intermediates that can be readily converted into a wide range of functional groups.
-
Heterocyclic Synthesis: this compound is particularly useful for the formylation of electron-rich heterocycles, such as indoles and pyrroles, which are common scaffolds in many drug molecules. The resulting formyl group can then be used as a handle for further elaboration of the molecule.
-
Synthesis of Bioactive Pyrimidines: Formylation of pyrimidine derivatives is a key step in the synthesis of compounds with potential pharmacological activities, including antihypertensive agents.[7]
-
Building Blocks for Complex Molecules: The products of formylation reactions, such as β-dicarbonyl compounds, are valuable building blocks for the synthesis of more complex molecular architectures found in natural products and medicinal agents.
Conclusion
This compound is an effective and practical reagent for the formylation of a range of nucleophilic substrates. The protocols provided herein offer a starting point for researchers to explore its utility in their own synthetic endeavors. The mild reaction conditions and the stability of the reagent make it an attractive alternative to other formylating agents, particularly in the context of complex molecule synthesis for drug discovery and development. Further exploration of its substrate scope and applications is warranted.
References
- 1. Gold-catalyzed formation of heterocycles - an enabling new technology for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier Reagent - Enamine [enamine.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sciforum.net [sciforum.net]
Application Notes and Protocols: Gold's Reagent in the Synthesis of Bio-functional Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. It serves as an efficient one-carbon electrophile for the aminomethylenation of various nucleophiles, particularly active methylene compounds.[1][2] This reaction provides a straightforward route to a wide array of functionalized intermediates, such as β-enaminones, β-enaminoesters, and β-enaminonitriles, which are pivotal building blocks in the synthesis of diverse heterocyclic systems of medicinal interest.[3][4] The use of this compound offers significant advantages, including its preparation from inexpensive starting materials and its reactivity under relatively mild conditions, making it a valuable tool in synthetic and medicinal chemistry.[2][5]
General Reaction and Mechanism
This compound reacts with active methylene compounds under basic conditions to yield β-dimethylaminomethylene derivatives. The reaction proceeds through the deprotonation of the active methylene compound to form a carbanion, which then undergoes nucleophilic addition to the electrophilic carbon of this compound, followed by elimination of dimethylamine and chloride.
Caption: General reaction mechanism of this compound with active methylene compounds.
Applications in Synthesis
The primary application of this compound with active methylene compounds lies in the synthesis of versatile intermediates for heterocyclic chemistry. The resulting enamines are valuable precursors for a variety of ring systems, including pyrazoles, pyrimidines, and pyridines, which are common scaffolds in drug discovery.
Data Presentation: Reaction of this compound with Ketones
The reaction of this compound with ketones is a well-established method for the synthesis of β-enaminones. A variety of substituted acetophenones and cyclic ketones have been successfully employed, generally providing good to excellent yields.
| Entry | Ketone Substrate | This compound Analogue | Product | Yield (%) | Ref. |
| 1 | Acetophenone | Dimethyl (Standard) | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 92 | [3] |
| 2 | Acetophenone | Diallyl | (E)-3-(diallylamino)-1-phenylprop-2-en-1-one | 65 | [3] |
| 3 | Acetophenone | Dibenzyl | (E)-3-(dibenzylamino)-1-phenylprop-2-en-1-one | 87 | [3] |
| 4 | Acetophenone | Indoline | (E)-3-(indolin-1-yl)-1-phenylprop-2-en-1-one | 78 | [3] |
| 5 | 2-Acetylfuran | Dimethyl | (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | 95 | [6] |
| 6 | 2-Acetylthiophene | Dimethyl | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 98 | [6] |
| 7 | Dihydro-β-ionone | Indoline | 3-(Indolin-1-ylmethylene)-dihydro-β-ionone | 56 | [3] |
| 8 | γ-Butyrolactone | Morpholine | 3-(Morpholinomethylene)dihydrofuran-2(3H)-one | 74 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a scalable synthesis of the standard dimethyl this compound.[3]
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane (anhydrous)
-
Pentane
Procedure:
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add cyanuric chloride (1.0 equiv).
-
Add anhydrous 1,4-dioxane to the stirred solid.
-
Add N,N-dimethylformamide (6.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 85 °C. A significant evolution of CO2 will be observed.
-
After the gas evolution ceases, continue heating for an additional 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the formation of a dark brown solid.
-
Purify the crude solid by trituration with pentane.
-
Dry the resulting light brown solid under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Procedure for the Reaction of this compound with Ketones
This protocol provides a general method for the synthesis of β-enaminones from ketones.[3]
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound in one portion.
-
Heat the reaction mixture to 65 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Representative Procedure for the Reaction of this compound with an Active Methylene Ester (Illustrative)
Materials:
-
Diethyl malonate (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Ethanol, anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add this compound in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting enaminoester by vacuum distillation or column chromatography.
Application in Heterocyclic Synthesis: Preparation of Pyrazoles
The enaminone products derived from the reaction of this compound are valuable precursors for the synthesis of substituted pyrazoles, a common motif in medicinal chemistry.
Caption: Synthesis of pyrazoles from β-enaminones.
Conclusion
This compound provides a powerful and versatile platform for the functionalization of active methylene compounds. The resulting enamines are key intermediates in the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development. The straightforward preparation of this compound and the generally high yields of the subsequent reactions make it an attractive choice for both academic and industrial research.
References
- 1. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the Functionalized Enamine [manu56.magtech.com.cn]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Gold's Reagent with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. Despite its name, this compound does not contain the element gold.[1] It serves as a potent β-dimethylaminomethylenating agent, making it a valuable tool in organic synthesis for the construction of various carbon-heteroatom and carbon-carbon bonds.[2]
Its primary utility lies in its reaction with nucleophiles, such as primary amines and active methylene compounds (like ketones), to form amidines and enaminones, respectively.[2] These products are crucial intermediates in the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. This makes this compound particularly relevant for professionals in drug discovery and development.
This document provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines (via ketone intermediates), summarizing key data and outlining experimental workflows.
Reaction with Primary Amines: Synthesis of N,N'-Disubstituted Amidines
The reaction of this compound with primary amines provides a direct and efficient route to N,N'-disubstituted amidines.[2] This transformation is significant as the amidine functional group is a key component in many biologically active compounds and serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles.
Reaction Mechanism and Applications
This compound acts as an electrophile, reacting with the nucleophilic primary amine. The reaction proceeds through a condensation mechanism, where the primary amine displaces one of the dimethylamino groups to form a stable amidine product, with the loss of dimethylamine.
These synthetic pathways are foundational for creating 5- or 6-membered heterocyclic rings, which are of significant interest in medicinal chemistry.
Quantitative Data: Reaction Yields
The synthesis of amidines using this compound is known for its high efficiency. The table below summarizes representative yields.
| Reactant (Primary Amine) | Product | Solvent | Conditions | Yield (%) | Reference |
| p-Toluidine | N,N-Dimethyl-N'-p-tolylformamidine | 1,4-Dioxane | Reflux, overnight | ~99% | [2] |
| Aniline Derivatives | Amidine Derivatives | Various | Basic conditions | High |
Experimental Protocol: Synthesis of N,N-Dimethyl-N'-p-tolylformamidine
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)
-
p-Toluidine
-
Sodium metal
-
Anhydrous 1,4-Dioxane
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.4 g, 0.06 mol) in anhydrous 1,4-dioxane (100 mL).
-
Amine Addition: Once all the sodium has reacted, add p-toluidine (6.4 g, 0.06 mol) to the solution and stir for 5 minutes.
-
Reaction Initiation: Add this compound (10.6 g, 0.065 mol) in one portion to the flask.
-
Reflux: Heat the mixture to reflux with continuous stirring and maintain for 12-24 hours (overnight).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (1,4-dioxane) using a rotary evaporator.
-
Dissolve the resulting residue in chloroform (100 mL).
-
Extract the chloroform solution twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the chloroform solvent via rotary evaporation to yield the crude product. The product is often of sufficient purity for subsequent steps.
-
Reaction with Secondary Amines (via Ketone Intermediates): Synthesis of Enaminones
While primary amines react directly to form amidines, the utility of this compound with secondary amines is most prominently demonstrated in the synthesis of enaminones from ketones.[3] In this multi-step, one-pot reaction, the ketone is first converted to its enolate, which then reacts as a nucleophile with this compound. The resulting intermediate is then treated with a secondary amine. A more direct and scalable method involves the reaction of a ketone with a pre-formed this compound derivative or in a one-pot synthesis.[4]
Reaction Mechanism and Applications
The reaction of a ketone enolate with this compound results in a β-dimethylaminomethylenated ketone, which is a type of enaminone.[3] These compounds are valuable synthetic intermediates for creating complex heterocyclic systems, including pyrimidines and pyridines, which are prevalent in drug molecules.[4][5] A scalable protocol has been developed that demonstrates high regioselectivity.[3]
Quantitative Data: Enaminone Synthesis Yields
The efficiency of enaminone synthesis can be very high under optimized conditions. The table below presents yields from a scalable synthesis protocol using various ketones and this compound.[3]
| Ketone | This compound Derivative | Product | Yield (%) |
| Acetophenone | Dimethyl (5a) | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 98% |
| 4-Methoxyacetophenone | Dimethyl (5a) | (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 97% |
| 2-Indanone | Dimethyl (5a) | (E)-2-((dimethylamino)methylene)-2,3-dihydro-1H-inden-1-one | 87% |
| γ-Butyrolactone | Morpholine (5g) | (E)-3-(morpholinomethylene)dihydrofuran-2(3H)-one | 74% |
Experimental Protocol: Scalable Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
This protocol is adapted from a procedure for the scalable synthesis of enaminones.[3]
Materials:
-
Acetophenone
-
This compound (5a)
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Preparation: To a solution of acetophenone (1.0 equiv) in anhydrous THF, add sodium methoxide (1.2 equiv) at 0 °C.
-
Reaction Mixture: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Reagent Addition: Add this compound (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
-
Drying and Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure enaminone.
-
Safety and Handling
-
This compound: This reagent is hygroscopic and should be handled in a moisture-free environment, such as a glovebox or under an inert atmosphere.[2] It is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Solvents: Anhydrous solvents like 1,4-dioxane and THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Sodium Metal: Reacts violently with water. Handle with extreme care under an inert mineral oil or in an inert atmosphere.
-
Sodium Methoxide: Corrosive and moisture-sensitive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes: Gold's Reagent in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold's Reagent, chemically known as [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive iminium salt. It serves as a valuable tool in organic synthesis, particularly for the construction of key pharmaceutical intermediates. Its utility lies in its ability to act as a formylating agent and a precursor for the introduction of a β-dimethylaminomethylene group, facilitating the synthesis of various heterocyclic systems. These heterocyclic scaffolds are prevalent in a wide array of medicinally important compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of pharmaceutical intermediates, including enaminones, quinazolines, and other heterocyclic systems.
Key Applications and Mechanisms
This compound is primarily employed in reactions with nucleophiles, such as active methylene compounds and aniline derivatives. These reactions typically proceed under basic conditions to form β-dimethylaminomethylene compounds and amidine derivatives.[1] These products can then undergo intramolecular cyclization to yield 5- or 6-membered heterocyclic rings.[1] Furthermore, this compound can be utilized as a formylating agent, as it generates aldehydes upon reaction with Grignard reagents followed by acid-catalyzed hydrolysis.[1]
A significant application of this compound is in the synthesis of enaminones from ketones. This transformation is valuable as enaminones are versatile building blocks for various bioactive heterocyclic compounds. A scalable procedure for this synthesis has been developed, which, in some cases, offers advantages over the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3]
The reactivity of this compound is analogous to that of the Vilsmeier reagent, which is formed in the Vilsmeier-Haack reaction. The core of its reactivity is the electrophilic iminium cation which readily reacts with electron-rich species.
Data Presentation: Synthesis of Pharmaceutical Intermediates using this compound
The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates using this compound.
| Intermediate Class | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Enaminones | Various Ketones | β-Dialkylaminoenaminones | This compound, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, Dioxane), Temp (rt to reflux) | 47-91% | [2] |
| 2-Acetylbenzo[d]imidazole | (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one | This compound (in situ from cyanuric chloride and DMF), 1,4-Dioxane, rt to reflux | Good to Excellent | [4] | |
| Aldehydes | Grignard Reagents (e.g., Phenylmagnesium bromide) | Corresponding Aldehyde (e.g., Benzaldehyde) | This compound, THF, followed by acidic workup | High Yields | [5][6] |
| Acyl Amidines | Primary Amides | N-Acyl-N',N'-dimethylformamidine | This compound, Base | High Yields | [5][6] |
| Enamino Esters | Esters with α-methylene group | β-Enamino Esters | This compound, Base (e.g., NaOEt), Ethanol, Reflux | High Yields | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes the synthesis of various [3-(dialkylamino)-2-azaprop-2-en-1-ylidene]dialkylammonium chloride salts (Gold's Reagents).[2]
Materials:
-
Cyanuric chloride
-
N,N-Dialkylformamide (e.g., N,N-dimethylformamide, N,N-diethylformamide)
-
1,4-Dioxane (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of cyanuric chloride and six equivalents of the corresponding N,N-dialkylformamide.
-
The reaction can be performed neat or using 1,4-dioxane as a solvent.
-
Heat the reaction mixture under stirring. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Upon completion of the reaction, the this compound often solidifies upon cooling.
-
The crude product can be purified by trituration with a suitable solvent mixture (e.g., hexanes/THF) and isolated by filtration.
Protocol 2: Scalable Synthesis of Enaminones from Ketones
This protocol provides a general and scalable method for the regioselective synthesis of enaminones from ketone starting materials.[2]
Materials:
-
Ketone
-
This compound (synthesized as per Protocol 1)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran, 1,4-Dioxane)
Procedure:
-
To a suspension of the base (e.g., 1.2 equivalents of NaH) in the anhydrous solvent at 0 °C, add a solution of the ketone (1 equivalent) in the same solvent.
-
Allow the mixture to stir at room temperature for 30 minutes to form the enolate.
-
Add a solution of the appropriate this compound (1.1 equivalents) in the anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: One-Pot Synthesis of Enaminones
This protocol describes a modified Gupton method for the efficient preparation of enaminones in a one-pot reaction, avoiding the isolation of this compound.[4]
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Dry 1,4-Dioxane
-
Appropriate ketone
Procedure:
-
To a mixture of cyanuric chloride (1 equivalent) in dry 1,4-dioxane, add N,N-dimethylformamide (6 equivalents).
-
Stir the mixture gently for 1 hour. A considerable amount of carbon dioxide will evolve, and the this compound will solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Add the appropriate ketone (1 equivalent) in portions to the in situ generated this compound.
-
Stir the reaction mixture at room temperature or heat as required until the reaction is complete.
-
Work-up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the product by standard methods (e.g., crystallization or chromatography).
Visualizations
Caption: General workflow for the synthesis and application of this compound.
Caption: Simplified reaction mechanism for enaminone synthesis.
Safety and Handling
This compound is a moisture-sensitive and reactive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the reagent in a tightly sealed container under a dry, inert atmosphere. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a variety of pharmaceutical intermediates, particularly heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore its utility in their synthetic endeavors. The scalability of some of these procedures makes this compound an attractive option for both academic and industrial drug development settings.
References
- 1. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of enaminones utilizing Gold's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Reactions of (3-(DIMETHYLAMINO)-2-AZAPROP-2-EN-1-YLIDENE) Dimethylammo" by Dale E. Polk [stars.library.ucf.edu]
- 6. stars.library.ucf.edu [stars.library.ucf.edu]
Troubleshooting & Optimization
Troubleshooting low yields in Gold's Reagent reactions
Welcome to the technical support center for Gold's Reagent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile aminomethylenating agent. Find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a highly effective aminomethylenating agent. It is primarily used to react with nucleophiles like primary amines, methyl ketones, and unsubstituted amides to form amidines, enaminones, and acylamidines, respectively.[1] These products are valuable intermediates in the synthesis of various heterocyclic compounds.[2]
Q2: What are the main causes of low yields in reactions with this compound?
The most common cause of low yields is the degradation of the reagent due to its highly hygroscopic nature.[1][3] Improper handling and storage, use of non-anhydrous solvents, impure starting materials, and non-optimal reaction conditions (temperature, time) are other significant factors that can negatively impact the reaction outcome.[4][5][6]
Q3: How should I properly store and handle this compound?
Due to its sensitivity to moisture, this compound must be handled in a moisture-free environment (e.g., under an inert atmosphere like nitrogen or argon) and stored in a tightly sealed container within a desiccator over a drying agent like anhydrous calcium sulfate.[1][6] Commercial suppliers often recommend storage at -20°C to ensure long-term stability.[7]
Q4: How can I assess the purity of my this compound?
The purity of this compound can be determined by methods such as HPLC and nonaqueous titration, with commercial grades typically offering a purity of 97.0% or higher.[3][8] You can also use 1H NMR spectroscopy to check for characteristic peaks and the presence of impurities like residual N,N-dimethylformamide (DMF).[1]
Troubleshooting Guide for Low Yields
This section addresses specific problems you might encounter during your experiments.
Problem 1: My reaction failed to start or shows very low conversion.
-
Question: I've mixed my substrate with this compound, but TLC/LCMS analysis shows only starting material even after several hours. What could be wrong?
-
Answer: This issue almost always points to inactive reagent or improper reaction setup.
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Reagent Quality: The primary suspect is this compound that has been deactivated by moisture. Its hygroscopic nature means it can rapidly degrade upon exposure to the atmosphere.[1][6] Ensure you are using a freshly opened bottle or reagent that has been stored under strictly anhydrous conditions.
-
Solvent Purity: The presence of water in your reaction solvent can quench the reagent. All solvents, such as DMF, dioxane, or chloroform, must be rigorously dried before use, for example, by storing over 3A molecular sieves.[1]
-
Temperature: While reactions are generally mild (65–90°C), some substrate-reagent combinations may require a specific temperature to initiate.[1] Ensure your reaction is heated to the recommended temperature.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-conversion reactions.
Problem 2: The reaction produces multiple spots on TLC and the yield of the desired product is low.
-
Question: My reaction consumes the starting material, but the crude product is a complex mixture, making purification difficult and lowering the final yield. Why is this happening?
-
Answer: The formation of multiple byproducts can stem from several sources.
-
Side Reactions: this compound is highly reactive. If your substrate has multiple nucleophilic sites, competitive reactions can occur. Optimizing conditions like temperature and order of reagent addition can improve selectivity.[5]
-
Impure Substrate: Impurities in your starting material can react with this compound, leading to a mixture of products.[5][9] Always verify the purity of your substrate before starting the reaction.
-
Product Decomposition: Although reactions are typically mild, some products may be sensitive to the reaction conditions over extended periods. Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid degradation.[4]
-
Problem 3: I am losing a significant amount of product during the workup/purification.
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Question: The reaction appears clean by TLC, but my isolated yield after extraction and chromatography is much lower than expected. Where is my product going?
-
Answer: Product loss during workup is a common issue.
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Extraction Issues: The amidine or enaminone products can have varying solubility and basicity. During aqueous workup (e.g., with sodium bicarbonate solution), ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase.[1] Perform multiple extractions with smaller volumes of solvent to ensure complete recovery.[5]
-
Silica Gel Chromatography: Some highly polar products, particularly amidines, can streak or irreversibly adsorb to silica gel. Consider deactivating the silica gel with a small amount of triethylamine in your eluent or using an alternative stationary phase like alumina.
-
Quantitative Data Summary
While yields are highly substrate-dependent, the following table summarizes typical reaction conditions cited for the successful synthesis of various products using this compound.
| Product Type | Substrate | Temperature (°C) | Time (hours) | Typical Yield | Reference |
| Amidines | Primary Amines | 65 - 90 | 12 - 24 | High | [1] |
| Enaminones | Methyl Ketones | 65 - 90 | 12 - 24 | High | [1] |
| Acylamidines | Unsubstituted Amides | 65 - 90 | 12 - 24 | High | [1] |
| Heterocycles | Dinucleophiles | Varies | Varies | Good |
Key Experimental Protocol: Synthesis of an Amidine
This protocol is adapted from a verified Organic Syntheses procedure for the reaction of this compound with p-toluidine.[1]
Reaction Scheme:
Caption: General reaction for amidine synthesis.
Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 200 mL of anhydrous methanol.
-
Base Addition: Carefully add sodium metal (1.4 g, 0.06 mol) in small portions to the methanol to prepare sodium methoxide.
-
Substrate Addition: Once all the sodium has reacted, add p-toluidine (6.4 g, 0.06 mol) to the solution and stir for 5 minutes.
-
Reagent Addition: Add this compound (10.6 g, 0.065 mol) in one portion.
-
Reaction: Heat the resulting mixture to reflux and stir overnight (approx. 12-16 hours). Monitor the reaction by TLC.
-
Workup (Solvent Removal): Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Workup (Extraction): Dissolve the residue in 100 mL of chloroform. Transfer the solution to a separatory funnel and extract twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).
-
Drying and Isolation: Dry the separated chloroform phase over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator to yield the crude amidine product. The product can be further purified if necessary.
Handling of Hygroscopic Reagent
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | 20353-93-9 | TCI AMERICA [tcichemicals.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. moleculardepot.com [moleculardepot.com]
- 8. scisale.com [scisale.com]
- 9. reddit.com [reddit.com]
Navigating the Nuances of Gold's Reagent: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Gold's Reagent, a versatile tool in organic synthesis, is notoriously hygroscopic, readily absorbing moisture from the atmosphere. This characteristic can significantly impact its stability and reactivity, leading to potential challenges in the laboratory. This technical support center provides a comprehensive guide to handling this sensitive reagent, offering troubleshooting advice and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How can I visually identify if my this compound has been compromised by moisture?
A: Pristine this compound is typically a slightly pale yellow, crystalline solid. Upon absorbing moisture, it may appear clumpy, sticky, or even partially dissolved. A noticeable change in color, such as darkening or the appearance of discoloration, can also indicate degradation.
Q2: What are the consequences of using this compound that has been exposed to moisture?
A: The primary consequence is the hydrolysis of the reagent. While the precise hydrolysis products are not extensively documented in readily available literature, it is understood that the iminium salt structure reacts with water. This degradation will lead to a decrease in the effective concentration of the active reagent, resulting in lower reaction yields or complete reaction failure. In syntheses such as the formation of 4-hydroxyquinazolines or in formylation reactions, this can lead to the recovery of unreacted starting materials and the formation of undesired byproducts.
Q3: What is the recommended storage procedure for this compound?
A: To maintain its integrity, this compound should be stored in a tightly sealed container within a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®)[1]. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an additional layer of protection.
Q4: My reaction with this compound is giving a low yield. What are the potential causes related to the reagent itself?
A: Low yields are often attributable to the quality of the this compound. The most common cause is moisture contamination, which leads to the degradation of the reagent. Ensure that your reagent has been properly stored and handled to prevent exposure to atmospheric moisture. If you suspect your reagent is "wet," it may be necessary to dry it before use.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound and provides systematic steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no product yield | Degraded this compound: The reagent has likely absorbed moisture, reducing its effective concentration. | 1. Visually inspect the reagent: Check for clumping, stickiness, or discoloration. 2. Dry the reagent: Follow the detailed protocol for "Drying Hygroscopic this compound" provided below. 3. Use a fresh batch: If drying does not improve results, consider using a new, unopened container of this compound. |
| Inconsistent reaction results | Variable moisture content in the reagent: Different aliquots of the reagent may have varying degrees of hydration. | 1. Homogenize the reagent (if possible in a dry environment): Gently crush any clumps inside a glove box or bag. 2. Dry the entire batch: Before use, dry a sufficient quantity of the reagent for your series of experiments to ensure consistency. |
| Formation of unexpected byproducts | Hydrolysis of this compound: The hydrolyzed form of the reagent may participate in or catalyze side reactions. | 1. Ensure anhydrous reaction conditions: Dry all solvents and glassware thoroughly before use. 2. Handle the reagent under inert atmosphere: Weigh and dispense this compound in a glove box or under a stream of inert gas. |
Experimental Protocols
Protocol 1: Drying Hygroscopic this compound
This protocol describes a method for drying this compound that has been exposed to moisture. Given its melting point of 100-102 °C, drying should be conducted at a temperature well below this to avoid thermal decomposition.
Methodology:
-
Preparation: Place a thin layer of the hygroscopic this compound in a clean, dry round-bottom flask or Schlenk flask.
-
Vacuum Application: Connect the flask to a high-vacuum line.
-
Gentle Heating: Gently warm the flask in a water bath or with a heating mantle set to a low temperature (e.g., 40-50 °C). Do not exceed this temperature to prevent decomposition.
-
Drying Time: Maintain the vacuum and gentle heating for several hours (e.g., 4-6 hours). The exact time will depend on the extent of moisture absorption.
-
Cooling: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., argon or nitrogen).
-
Storage: Immediately transfer the dried reagent to a desiccator for storage or use it directly in your reaction.
Protocol 2: Handling this compound in an Inert Atmosphere
To prevent moisture contamination during experimental setup, follow this workflow.
Methodology:
-
Environment Setup: Perform all manipulations of solid this compound inside a glove box or a glove bag filled with an inert gas.
-
Pre-weighing: If a glove box is unavailable, pre-weigh an empty, dry vial with a septum-sealed cap.
-
Rapid Transfer: In a fume hood with low ambient humidity, quickly add the approximate amount of this compound to the vial and seal it.
-
Inerting: Purge the vial with a stream of inert gas through a needle inserted into the septum, with another needle serving as an outlet.
-
Accurate Weighing: Once inerted, weigh the sealed vial to determine the exact mass of the reagent.
-
Dissolution and Transfer: Add anhydrous solvent to the vial via a syringe to dissolve the reagent. The resulting solution can then be transferred to the reaction vessel using a syringe or cannula.
Visualizing Workflows and Relationships
To further clarify the handling and troubleshooting processes, the following diagrams illustrate key logical workflows.
Caption: Recommended workflow for storing and handling this compound.
Caption: Troubleshooting flowchart for low yield in reactions using this compound.
By adhering to these guidelines and protocols, researchers can mitigate the challenges associated with the hygroscopic nature of this compound, leading to more reliable and reproducible experimental outcomes.
References
Preventing hydrolysis of Gold's Reagent during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Gold's Reagent during storage and handling.
Troubleshooting Guide: Hydrolysis of this compound
Issue: My this compound has decreased in reactivity, turned into a sticky solid, or shows unexpected peaks in NMR analysis.
Possible Cause: Hydrolysis of the reagent due to improper storage and handling, leading to the degradation of the active compound. This compound is hygroscopic and will readily absorb moisture from the atmosphere.
Visual Indicators of Hydrolysis:
-
Change in Physical Appearance: The reagent, which is typically a slightly pale yellow solid, may become clumpy, discolored, or turn into a viscous, sticky substance.
-
Reduced Solubility: The hydrolyzed product may exhibit different solubility characteristics compared to the pure reagent.
-
Inconsistent Experimental Results: A decrease in the yield or purity of the desired product in reactions where this compound is used.
Analytical Confirmation of Hydrolysis:
-
NMR Spectroscopy: The appearance of new signals in the 1H NMR spectrum corresponding to the hydrolysis products.
-
HPLC Analysis: A decrease in the peak area of the active this compound and the emergence of new peaks corresponding to degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it sensitive to moisture?
A1: this compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a hygroscopic organic salt. Its structure contains electrophilic carbon atoms within its iminium and enamine-like functionalities. These sites are susceptible to nucleophilic attack by water, initiating the hydrolysis process. The delocalized positive charge across the molecule enhances its reactivity towards nucleophiles like water.
Q2: What is the expected hydrolysis pathway for this compound?
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to atmospheric moisture. The following storage conditions are recommended:
-
Inert Atmosphere: Store the reagent in a desiccator containing a suitable desiccant (e.g., Drierite™, anhydrous calcium sulfate) or, for optimal protection, inside a nitrogen-filled glovebox.
-
Airtight Container: The reagent should be kept in a tightly sealed container. Sure/Seal™ bottles or similar containers with a septum are ideal for repeated access without exposing the bulk material to air.[1]
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C) for long-term storage.
Q4: What are the best practices for handling this compound in the laboratory?
A4: Adhering to proper handling techniques for air- and moisture-sensitive reagents is critical.
-
Inert Atmosphere Handling: Whenever possible, handle the reagent under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[2][3]
-
Dry Glassware: Ensure all glassware and spatulas are thoroughly dried in an oven (e.g., at 125°C overnight) and cooled in a desiccator before use.[1]
-
Rapid Weighing: If handling outside of an inert atmosphere is unavoidable, minimize the time the container is open to the air. Have all necessary equipment ready to perform the weighing and transfer as quickly as possible.
-
Use of Syringes and Cannulas: For transferring solutions of the reagent, use dry syringes or cannulas under a positive pressure of an inert gas.[4]
Q5: How can I assess the purity of my stored this compound?
A5: The purity of this compound can be assessed using several analytical techniques.
-
Quantitative NMR (qNMR): This is a highly accurate method for determining the purity of a substance. By integrating the signals of this compound against a certified internal standard, a precise purity value can be obtained.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its hydrolysis products. The purity can be estimated by the relative area of the main peak.
-
Titration: While less common for this specific reagent, a non-aqueous titration could potentially be developed to determine the purity.
Data Presentation
The following table provides illustrative data on the stability of this compound under various storage conditions over a period of six months. This data is hypothetical and intended to demonstrate the expected trends in degradation. For accurate stability data, it is recommended to perform in-house testing as described in the experimental protocols below.
| Storage Condition | Temperature | Relative Humidity | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| Sealed container in a desiccator (Drierite™) | 20-25°C | <10% | 99.5 | 98.8 | 97.5 |
| Sealed container on the benchtop | 20-25°C | 40-60% | 95.2 | 88.1 | 75.3 |
| Sealed container in a refrigerator | 4°C | ~20% (in fridge) | 99.8 | 99.2 | 98.5 |
| In a nitrogen-filled glovebox | 20-25°C | <1% | >99.9 | >99.9 | >99.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,4-Dioxane, anhydrous
-
Round-bottomed flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a dry, round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine cyanuric chloride (0.4 mol), anhydrous N,N-dimethylformamide (2.4 mol), and anhydrous 1,4-dioxane (100 mL).
-
Heat the mixture with stirring to approximately 85°C for 2-3 hours. During this time, a significant evolution of carbon dioxide will be observed.
-
After the reaction period, cool the mixture to room temperature.
-
The product, this compound, will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with a small amount of cold, anhydrous 1,4-dioxane and then with anhydrous diethyl ether.
-
Dry the product under vacuum to remove residual solvents. The reagent is typically used without further purification.
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment of this compound
Objective: To determine the purity of a sample of this compound using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
NMR spectrometer
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of the certified internal standard into a clean, dry vial.
-
Accurately weigh a specific amount of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal from this compound and a well-resolved signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / Wsample) * (Wstd / MWstd) * Pstd * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Mandatory Visualizations
Caption: Proposed hydrolysis pathway of this compound upon exposure to water.
Caption: Recommended workflow for storing and handling this compound.
References
Technical Support Center: Byproduct Identification in Gold's Reagent Reactions
Welcome to the technical support center for Gold's Reagent reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in their experiments. This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile reagent for aminomethylenation and formylation reactions. However, like any chemical transformation, side reactions can occur, leading to the formation of undesired byproducts. This resource provides a comprehensive overview of common byproducts, troubleshooting strategies, and detailed experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an iminium salt, not a gold-containing compound, with the chemical name [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. It is primarily used as a β-dimethylaminomethylenating agent for active methylene compounds like ketones, primary and secondary amines, and amides. It can also act as a formylating agent when reacted with Grignard reagents followed by hydrolysis.[1][2][3]
Q2: What are the most common types of byproducts in this compound reactions?
A2: The most common byproducts arise from:
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Lack of Regioselectivity: When using unsymmetrical ketones, a mixture of constitutional isomers (enaminones functionalized at different α-positions) can be formed.[4]
-
Reagent Degradation: this compound is hygroscopic and can be sensitive to heat and moisture.[2][5] Its decomposition can introduce impurities into the reaction mixture.
-
Side Reactions with Substrates: Depending on the substrate and reaction conditions, various side reactions can occur, such as self-condensation of the starting ketone or incomplete reaction.
Q3: My reaction with an unsymmetrical ketone is giving a mixture of products. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the reaction of this compound with unsymmetrical ketones can be challenging. The formation of constitutional isomers is a known issue.[4] To favor the desired isomer, consider the following:
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can influence the enolization of the ketone and thus the regioselectivity. Systematic optimization of these parameters is recommended.[4][6]
-
Steric Hindrance: The steric environment around the α-protons of the ketone can direct the reaction to the less hindered site.
-
Alternative Reagents: In some cases, using a modified this compound with different N,N-dialkylformamides may offer improved selectivity.[4][6]
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: this compound is known to be hygroscopic.[2][5] If you suspect degradation, you can check its purity by:
-
Melting Point: Compare the melting point of your reagent to the literature value.
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to check for the presence of impurities or degradation products. The spectrum of pure this compound should show characteristic peaks for the dimethylamino and vinyl protons.[2]
-
Elemental Analysis: For a definitive purity assessment, elemental analysis can be performed.
Troubleshooting Guides
Issue 1: Formation of Constitutional Isomers with Unsymmetrical Ketones
Symptoms:
-
TLC analysis of the crude reaction mixture shows multiple spots close to each other.
-
¹H NMR spectrum of the crude product shows multiple sets of signals for the enaminone product.
-
GC-MS analysis reveals two or more peaks with the same mass-to-charge ratio, corresponding to the isomeric products.
Possible Causes:
-
Non-selective enolization of the unsymmetrical ketone under the reaction conditions.[4]
Solutions:
-
Optimize Reaction Conditions: Systematically vary the base, solvent, and reaction temperature to find conditions that favor the formation of the desired regioisomer. A Design of Experiments (DoE) approach can be efficient for this optimization.
-
Use a Bulky Base: Employing a sterically hindered base may favor deprotonation at the less sterically hindered α-carbon of the ketone.
-
Consider a Stepwise Approach: An alternative to direct aminomethylenation is a stepwise sequence involving the formation of a β-methoxy enone followed by an addition-elimination reaction with dimethylamine. This can provide better control over regioselectivity.[4]
Issue 2: Low Yield and Presence of Unreacted Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted ketone or amine.
-
The isolated yield of the desired product is lower than expected.
Possible Causes:
-
Inactive this compound: The reagent may have degraded due to improper storage or handling.
-
Insufficient Base: The amount of base may be insufficient to deprotonate the active methylene compound effectively.
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached completion.
Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored this compound. If in doubt, purify the reagent by recrystallization.
-
Increase Base Equivalents: Use a slight excess of the base to ensure complete deprotonation.
-
Monitor the Reaction: Follow the reaction progress by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may also be beneficial.[2]
Issue 3: Presence of Unknown Impurities
Symptoms:
-
Unexpected spots on TLC or peaks in GC-MS that do not correspond to starting materials or the expected product.
-
The NMR spectrum of the purified product shows unidentifiable signals.
Possible Causes:
-
Hydrolysis of this compound: If the reaction is not carried out under anhydrous conditions, this compound can hydrolyze, leading to the formation of byproducts.
-
Thermal Decomposition: At elevated temperatures, this compound may decompose.
-
Side Reactions of the Product: The enaminone product itself might be unstable under the reaction or workup conditions and undergo further reactions.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Temperature: Avoid excessive heating. If a higher temperature is required, perform a small-scale experiment first to check for decomposition.
-
Optimize Workup Procedure: Use mild workup conditions to avoid degradation of the product. This may include using a buffered aqueous solution for extraction or minimizing exposure to strong acids or bases.
Data Presentation
Table 1: Regioselectivity in the Reaction of this compound with 2-Butanone
| Entry | Base | Solvent | Temperature (°C) | Ratio of Isomers (A:B) | Total Yield (%) | Reference |
| 1 | NaH | THF | 25 | 1 : 1.5 | 75 | Fictional Data |
| 2 | LDA | THF | -78 to 25 | 9 : 1 | 85 | Fictional Data |
| 3 | KHMDS | Toluene | 0 to 25 | >20 : 1 | 90 | Fictional Data |
| 4 | DBU | CH₂Cl₂ | 25 | 2 : 1 | 80 | Fictional Data |
Isomer A: (E)-4-(dimethylamino)but-3-en-2-one; Isomer B: (E)-1-(dimethylamino)but-1-en-3-one. Data is for illustrative purposes and should be confirmed by experimental results.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Enaminones from Ketones using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., NaH, 1.2 eq)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous NaHCO₃, brine)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the base to the stirred solution.
-
Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
-
Add this compound in one portion.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: GC-MS Analysis of Reaction Mixture
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of saturated aqueous NaHCO₃.
-
Extract with an equal volume of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer with a small amount of anhydrous Na₂SO₄.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.[7][8]
-
Filter the sample through a syringe filter (0.22 µm) before injection.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
Visualizations
Logical Flowchart for Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for identifying and resolving byproduct formation.
Experimental Workflow for Byproduct Identification
References
- 1. Organic Syntheses Using Gold’s Reagent | TCI AMERICA [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scalable synthesis of enaminones utilizing Gold's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: Purification Strategies for Products Synthesized with Gold's Reagent
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of products synthesized using Gold's Reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common byproducts?
A: this compound, or [(Dimethylamino)methylidene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-dimethylazanium hexafluorophosphate, is a guanidinium-type coupling reagent used for amide and ester bond formation, particularly in peptide synthesis. During the coupling reaction, this compound is consumed, generating byproducts that need to be removed during purification. The primary byproducts are typically water-soluble, urea-type compounds. The specific structure of the main byproduct is 1,1,3,3-tetramethylurea.
Q2: What are the most common initial purification strategies for reactions involving this compound?
A: The initial workup for a reaction utilizing this compound often involves an aqueous wash to remove the majority of the water-soluble byproducts. A typical procedure includes diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. However, the exact strategy can depend on the properties of the desired product.
Q3: Is recrystallization an effective method for purifying products made with this compound?
A: Recrystallization can be an effective purification technique if the desired product is a solid with suitable solubility properties. This method is particularly useful for removing trace impurities after initial purification steps like extraction or chromatography. The choice of solvent system is critical and must be determined empirically for each specific product.
Q4: Are there any compatibility issues with using this compound and common protecting groups?
A: this compound is generally compatible with most common protecting groups used in peptide synthesis, such as Boc and Fmoc. However, the basic conditions sometimes used during the reaction or workup (e.g., DIPEA as a base) can potentially affect sensitive protecting groups. It is crucial to consider the stability of all functional groups in your molecule when designing the reaction and purification protocol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of products synthesized with this compound.
Problem 1: A persistent impurity with a mass corresponding to tetramethylurea is present in my final product.
-
Possible Cause: Incomplete removal of the urea byproduct from this compound during the initial aqueous workup. This can happen if the product itself has some water solubility, leading to the formation of emulsions or poor partitioning.
-
Solution:
-
Optimize Aqueous Extraction: Increase the number of aqueous washes. Using a dilute acid wash (e.g., 0.5-1.0 M HCl) can help to protonate any basic impurities and enhance their solubility in the aqueous phase.
-
Liquid-Liquid Extraction: If the product is soluble in an organic solvent that is immiscible with water, perform a thorough liquid-liquid extraction.
-
Silica Gel Chromatography: If the byproduct persists, flash chromatography on silica gel is often effective. A polar solvent system is typically required to elute the desired product while retaining the more polar urea byproduct on the column.
-
Problem 2: My product appears to be an oil, making handling and purification difficult.
-
Possible Cause: The product may be inherently an oil at room temperature, or residual solvent or impurities are preventing crystallization.
-
Solution:
-
High-Vacuum Drying: Ensure all solvents are thoroughly removed by drying the product under high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This can wash away impurities and encourage the formation of a solid.
-
Chromatography: Purify the oil using flash chromatography to remove impurities. The purified product may then be more amenable to crystallization.
-
Problem 3: The yield of my product is significantly lower than expected after purification.
-
Possible Cause:
-
The product may have some solubility in the aqueous phase, leading to loss during the extraction process.
-
The product might be unstable to the purification conditions (e.g., acidic or basic washes, prolonged exposure to silica gel).
-
The product may be co-eluting with byproducts during chromatography.
-
-
Solution:
-
Back-Extraction: If product loss during aqueous washes is suspected, back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.
-
pH Control: Carefully control the pH of the aqueous washes to minimize the solubility of your product. For example, if your product is acidic, avoid basic washes.
-
Optimize Chromatography: Develop a more selective chromatography method. This could involve using a different solvent system, a different stationary phase (e.g., reverse-phase silica), or a shallower gradient.
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS to avoid purifying a mixture of starting material and product.
-
Quantitative Data on Purification Methods
The effectiveness of different purification strategies can vary significantly depending on the specific product. The table below provides a summary of expected outcomes for common techniques.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Considerations |
| Aqueous Extraction | 70-90% | 80-95% | Highly dependent on the product's solubility. Best for initial bulk impurity removal. |
| Flash Chromatography | >95% | 60-85% | Good for removing closely related impurities. Yield depends on separation efficiency. |
| Preparative HPLC (RP) | >99% | 50-80% | Provides the highest purity. Yield can be lower due to the complexity of the technique. |
| Recrystallization | >98% | 70-90% (of input) | Only suitable for solid products. Requires careful solvent selection. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3-5 times the volume of the reaction solvent).
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (2 x 1 volume). This removes basic impurities and unreacted amines.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x 1 volume) to neutralize any remaining acid and remove acidic impurities.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 1 volume) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Chromatography on Silica Gel
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. Collect fractions and monitor the elution of the product using TLC or a UV detector.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for products synthesized with this compound.
Caption: Troubleshooting decision tree for common purification issues.
Optimizing reaction temperature for Gold's Reagent synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Gold's Reagent, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during its preparation, with a particular focus on the optimization of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The established protocol for the synthesis of this compound from cyanuric chloride and N,N-dimethylformamide (DMF) recommends a reaction temperature of approximately 85°C.[1] Subsequent reactions involving this compound with various substrates are typically carried out at slightly lower temperatures, in the range of 65–90°C.[1]
Q2: What are the potential consequences of deviating from the recommended reaction temperature?
A2: While specific studies on the temperature optimization of this compound synthesis are not extensively documented, general principles for reactions involving Vilsmeier-Haack type intermediates suggest that temperature control is crucial.
-
Temperatures significantly below 85°C may lead to an incomplete or sluggish reaction, resulting in a low yield of the desired product.
-
Temperatures significantly above 85°C could promote the thermal decomposition of the Vilsmeier-type intermediate or the final product, leading to the formation of undesired byproducts and a decrease in overall yield and purity.[2]
Q3: My reaction mixture did not solidify upon cooling. What could be the issue?
A3: The synthesis of this compound should yield a solid product upon cooling to room temperature. If the mixture remains an oil or liquid, it could be due to several factors:
-
Incomplete reaction: The heating time of 2-3 hours at 85°C may not have been sufficient.
-
Excess solvent: Ensure all the 1,4-dioxane was removed under vacuum.
-
Impure starting materials: The presence of impurities, especially excess water in the DMF, can interfere with the reaction.
Q4: The yield of my this compound is consistently low. How can I improve it?
A4: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Moisture control: this compound and the reaction intermediates are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[1]
-
Temperature control: Maintain the reaction temperature as close to 85°C as possible. Overheating can lead to decomposition.
-
Purity of reactants: Use high-purity cyanuric chloride and dry N,N-dimethylformamide for the best results.
-
Efficient stirring: Ensure the reaction mixture is stirred efficiently throughout the heating period to ensure proper mixing of reactants.
Q5: How should I handle and store the final this compound product?
A5: this compound is very hygroscopic and should be handled in a moisture-free environment, such as a glove box or under a stream of dry inert gas.[1] For storage, it is recommended to keep the solid product in a desiccator over a suitable drying agent like anhydrous calcium sulfate to maintain its stability and reactivity over time.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction temperature too low. | Ensure the heating bath is maintained at a stable 85°C. Use a calibrated thermometer to monitor the internal reaction temperature if possible. |
| Incomplete reaction time. | Extend the reaction time to the upper end of the recommended 2-3 hour range, monitoring for the cessation of gas evolution. | |
| Moisture contamination. | Use oven-dried glassware and anhydrous solvents. Handle starting materials in a dry environment. | |
| Dark-colored or Tarry Product | Reaction temperature too high. | Use a temperature-controlled heating mantle or oil bath to prevent overheating. Avoid direct heating with a Bunsen burner. |
| Presence of impurities. | Ensure the purity of cyanuric chloride and N,N-dimethylformamide. | |
| Product is an Oil, Not a Solid | Incomplete removal of solvent. | Ensure the product is subjected to high vacuum for a sufficient period to remove all traces of 1,4-dioxane. |
| Incomplete reaction. | Re-evaluate the reaction time and temperature to ensure the reaction has gone to completion. | |
| Difficulty in Handling the Product | Product is hygroscopic. | Handle the final product in a glove box or under an inert atmosphere. Store in a desiccator.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanuric chloride and anhydrous N,N-dimethylformamide in anhydrous 1,4-dioxane.
-
Heat the reaction mixture to approximately 85°C with constant stirring.
-
Maintain the temperature and continue stirring for 2-3 hours. Vigorous evolution of carbon dioxide should be observed.
-
After the gas evolution ceases, allow the reaction mixture to cool to room temperature. The product should solidify.
-
Remove the solvent (1,4-dioxane) under high vacuum to obtain the crude this compound as a solid.
-
The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be further purified, though this is not typically required.[1]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis [1]
| Parameter | Value |
| Reactant 1 | Cyanuric Chloride |
| Reactant 2 | N,N-Dimethylformamide (DMF) |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | ~85°C |
| Reaction Time | 2-3 hours |
| Product Form | Solid |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Effect of solvent choice on Gold's Reagent reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Gold's Reagent, with a specific focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, chemically known as [[[(Dimethylamino)methylene]amino]methylene]dimethylammonium chloride, is a versatile and efficient formylating agent.[1] It is primarily used in organic synthesis for the following transformations:
-
Synthesis of Enaminones: Reaction with ketones and other active methylene compounds to produce β-dimethylaminomethylene derivatives.[1]
-
Synthesis of Amidines: Reaction with primary amines.[1]
-
Synthesis of Acylamidines: Reaction with amides.[1]
-
Formylation of Grignard Reagents: To produce aldehydes after hydrolysis.
Q2: What are the general advantages of using this compound?
This compound offers several advantages over other formylating agents like formamide acetals. It is prepared in a single step from inexpensive starting materials in nearly quantitative yield and does not require extensive purification.[1] Reactions with this compound can often be carried out under mild conditions, at relatively low temperatures (65–90°C), and with moderate reaction times (12-24 hours).[1]
Q3: How does the choice of solvent impact the solubility of this compound?
Troubleshooting Guides
Issue 1: Low or No Reactivity with Active Methylene Compounds
Symptoms:
-
Starting material (ketone, ester, etc.) is largely unreacted after the specified reaction time.
-
TLC analysis shows only the spot for the starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Switch to a solvent that favors the formation and reactivity of the enolate intermediate. For reactions involving enolates, mildly Lewis basic solvents like tetrahydrofuran (THF) can promote C-alkylation (the desired reaction pathway).[3] Strongly coordinating solvents like DMSO or HMPA may favor O-alkylation, leading to undesired side products.[3] | The solvent plays a crucial role in the C- vs. O-reactivity of enolates. The choice of solvent can dictate the major product formed.[3] |
| Insufficient Base | Ensure a suitable base (e.g., sodium methoxide, potassium tert-butoxide) is used in stoichiometric amounts to generate the enolate of the active methylene compound. The choice of base can also be influenced by the solvent. | Active methylene compounds require a base to be deprotonated to their reactive enolate form. |
| Moisture in the Reaction | Ensure all solvents and reagents are anhydrous. This compound is moisture-sensitive. | The presence of water can quench the enolate intermediate and hydrolyze this compound. |
| Low Reaction Temperature | While this compound reacts under mild conditions, some less reactive substrates may require higher temperatures. Gradually increase the reaction temperature and monitor the progress by TLC. | Reaction kinetics are temperature-dependent. Increasing the temperature can provide the necessary activation energy for the reaction to proceed. |
Issue 2: Poor Yield or Side Product Formation in Amidine Synthesis
Symptoms:
-
Low yield of the desired amidine.
-
Presence of multiple spots on the TLC plate, indicating side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | For the synthesis of N,N-Dimethyl-N'-p-tolylformamidine, methanol has been successfully used as a solvent.[1] Consider using polar protic solvents that can solvate the ionic intermediates and facilitate the reaction. | The provided literature demonstrates the successful use of methanol for this specific transformation.[1] Polar protic solvents can stabilize charged intermediates through hydrogen bonding.[2] |
| Base Incompatibility | The synthesis of N,N-Dimethyl-N'-p-tolylformamidine uses sodium methoxide in methanol.[1] Ensure the base is compatible with the chosen solvent and substrate. | The base is crucial for the reaction to proceed, and its effectiveness can be solvent-dependent. |
| Reaction Time | Amidine formation with this compound can take 12-24 hours.[1] Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC. | Some reactions are inherently slow and require longer reaction times for completion. |
| Workup Issues | During workup, ensure complete extraction of the product. The procedure for N,N-Dimethyl-N'-p-tolylformamidine involves extraction with chloroform and washing with a saturated aqueous solution of sodium bicarbonate.[1] | Improper workup can lead to loss of product and lower yields. |
Experimental Protocols
Preparation of N,N-Dimethyl-N'-p-tolylformamidine from p-Toluidine and this compound [1]
-
Reaction Setup: A 250-mL, three-necked, round-bottomed flask is equipped with a reflux condenser and a magnetic stirring bar. The system is placed under a positive nitrogen pressure.
-
Solvent and Base: Charge the flask with 100 mL of methanol. Add sodium metal (1.4 g, 0.06 mol) in small portions.
-
Addition of Amine: After all the sodium has reacted to form sodium methoxide, add p-toluidine (6.4 g, 0.06 mol) and stir the resulting solution for 5 minutes.
-
Addition of this compound: Add this compound (10.6 g, 0.065 mol) in one portion.
-
Reaction: Reflux the resulting mixture with stirring overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent on a rotary evaporator.
-
Take up the residue in chloroform (100 mL).
-
Extract the chloroform solution twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).
-
Dry the chloroform phase over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator to yield the crude product.
-
Data Presentation
Currently, there is a lack of comprehensive quantitative data in the scientific literature directly comparing the reactivity of this compound in a variety of solvents. The table below provides a qualitative summary based on general principles of organic chemistry and specific examples found.
Table 1: Qualitative Effect of Solvent Type on this compound Reactivity
| Solvent Type | Examples | Expected Solubility of this compound | Potential Effect on Reactivity with Active Methylene Compounds | Potential Effect on Reactivity with Amines |
| Polar Protic | Methanol, Ethanol, Water | High | May compete with the nucleophile and hinder the reaction. | Can be a good choice, as demonstrated with methanol.[1] May stabilize charged intermediates. |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Moderate to High | Can be effective. Mildly Lewis basic solvents like THF may favor desired C-alkylation.[3] | Generally suitable for reactions involving ionic species. |
| Non-Polar | Toluene, Hexane, Dioxane | Low | Poor solubility may lead to slow or incomplete reactions. However, dioxane has been used in the preparation of this compound.[1] | Not generally recommended due to poor solubility of the reagent. |
Visualizations
Caption: General experimental workflow for reactions using this compound.
References
Managing exothermic reactions during Gold's Reagent preparation
This technical support center provides troubleshooting guidance for managing the exothermic reaction during the preparation of Gold's Reagent. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its preparation a concern?
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile reagent used in organic synthesis.[1] Its preparation typically involves the reaction of cyanuric chloride with N,N-dimethylformamide (DMF). This reaction is highly exothermic, meaning it releases a significant amount of heat.[1] If not properly managed, this heat can lead to a rapid increase in temperature, vigorous gas evolution (carbon dioxide), and potentially a runaway reaction, posing a significant safety hazard in the laboratory.[1]
Q2: What are the key parameters to control during the synthesis of this compound to manage the exothermic reaction?
Effective management of the exothermic reaction during this compound synthesis hinges on controlling several critical parameters:
-
Temperature: Continuous monitoring and control of the reaction temperature are paramount.
-
Reagent Addition Rate: The speed at which the reagents are mixed can significantly impact the rate of heat generation.
-
Stirring: Efficient agitation is crucial for uniform heat distribution and preventing localized hot spots.
-
Concentration: The concentration of reactants in the solvent affects the reaction rate and the overall heat capacity of the system.
Q3: What is a typical temperature profile for the preparation of this compound?
While the exact temperature profile can vary based on the scale and specific conditions, a controlled reaction will exhibit a gradual temperature increase to the desired setpoint (e.g., 85°C), followed by a stable temperature throughout the reaction period.[1] An uncontrolled exotherm will show a rapid, often accelerating, temperature spike that significantly exceeds the target temperature.
Troubleshooting Guide: Managing the Exotherm
This guide provides solutions to common problems encountered during the preparation of this compound.
| Problem | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase. | Reagent addition was too fast. | Immediately cease reagent addition. Apply external cooling (e.g., ice water bath). Monitor the temperature closely until it stabilizes. |
| Inadequate stirring. | Increase the stirring rate to improve heat dissipation. Ensure the stir bar or mechanical stirrer is functioning correctly. | |
| Initial temperature was too high. | Start the reaction at a lower temperature to allow for better control of the initial exotherm. | |
| Vigorous gas evolution causing splashing. | Reaction is proceeding too quickly due to overheating. | Reduce the heating rate or apply external cooling. Ensure the reaction vessel is equipped with a proper reflux condenser and a gas outlet. |
| Localized boiling or charring. | Poor mixing leading to hot spots. | Improve stirring efficiency. For larger scale reactions, consider using a mechanical overhead stirrer. |
| Reaction temperature does not increase. | Impure or degraded starting materials. | Use fresh, high-purity cyanuric chloride and dry DMF. |
| Incorrect reaction setup. | Verify that the heating apparatus is functioning correctly and that the thermometer is properly placed to measure the internal temperature. |
Experimental Protocols
Preparation of this compound (Illustrative Lab-Scale)
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,4-Dioxane, anhydrous
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature probe.
-
Heating mantle
-
Ice water bath for cooling
Procedure:
-
In a well-ventilated fume hood, charge the round-bottom flask with cyanuric chloride and anhydrous 1,4-dioxane.
-
Begin stirring the mixture.
-
Slowly add anhydrous DMF to the stirred suspension at a controlled rate.
-
After the addition is complete, slowly heat the reaction mixture to approximately 85°C.[1]
-
Monitor the internal temperature closely. A significant exotherm is expected, accompanied by the evolution of carbon dioxide.[1]
-
If the temperature rises too rapidly or the gas evolution becomes too vigorous, immediately lower or remove the heating mantle and apply an ice water bath to moderate the reaction.[1]
-
Maintain the reaction at the target temperature for the specified time, ensuring continuous stirring.
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: A logical workflow for monitoring and controlling the exothermic reaction during this compound preparation.
Troubleshooting Pathway for Uncontrolled Exotherm
References
Technical Support Center: Work-up Procedures for Gold's Reagent Reactions
Welcome to the technical support center for Gold's Reagent reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quenching and working up reactions involving this compound, [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions utilizing this compound.
Issue 1: Product Isolation and Purification Challenges
Q1: My product is a sticky oil or fails to solidify after solvent removal. How can I isolate it?
A: This is a common issue when the product is not highly crystalline or if residual impurities are present.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Good starting points are diethyl ether, pentane, or hexane. This can often induce crystallization or solidify the product.
-
Chromatography: If trituration fails, column chromatography is the most effective method for purification. The choice of stationary phase and eluent will depend on the polarity of your product.
-
Silica Gel: Standard silica gel can be used, but for basic products like formamidines, it's often beneficial to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the eluent system) to prevent streaking and improve separation.
-
Alumina (Basic or Neutral): For strongly basic compounds, basic or neutral alumina can be a better choice than silica gel to avoid product decomposition or strong adsorption.
-
Reverse-Phase Chromatography: For highly polar or water-soluble products, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be necessary.
-
Q2: I'm observing significant streaking of my product spot on the TLC plate. What does this indicate and how can I fix it?
A: Streaking on a TLC plate, especially with amine-containing compounds, is often due to the interaction of the basic product with the acidic silica gel.
-
Modified Eluent: As with column chromatography, adding a small amount of a basic modifier like triethylamine or a few drops of ammonia to your TLC developing solvent can neutralize the acidic sites on the silica and result in well-defined spots.
-
Alternative TLC plates: Consider using alumina or reverse-phase TLC plates for better results with basic compounds.
Q3: My product is water-soluble. How can I extract it from the aqueous work-up?
A: Standard extraction with common organic solvents may be inefficient for highly polar or water-soluble products.
-
Continuous Liquid-Liquid Extraction: This technique can be very effective for extracting water-soluble compounds into an organic solvent over an extended period.
-
Alternative Solvent Systems: A mixture of chloroform and isopropanol (e.g., 3:1 ratio) can be more effective at extracting polar, water-soluble organic compounds from an aqueous phase than common solvents like ethyl acetate or dichloromethane.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase and improve its partitioning into the organic layer during extraction.[1]
Issue 2: Removal of Byproducts and Reagents
Q4: How do I remove the primary byproduct of this compound reactions, dimethylamine hydrochloride?
A: Dimethylamine hydrochloride is a water-soluble salt and is typically removed during the aqueous work-up.
-
Aqueous Wash: A standard work-up procedure involves dissolving the reaction residue in an organic solvent (like chloroform or dichloromethane) and washing it with a saturated aqueous solution of sodium bicarbonate.[2] The basic wash neutralizes any remaining acidic species and helps to partition the dimethylamine hydrochloride into the aqueous layer. Multiple washes may be necessary.
-
Water Wash: If your product is not sensitive to neutral water, several washes with deionized water can also effectively remove this salt.
Q5: I suspect unreacted this compound is present in my crude product. How can I remove it?
A: this compound is highly water-soluble and reactive towards water.
-
Aqueous Quench and Wash: Quenching the reaction with water or an aqueous solution will hydrolyze any remaining this compound. The resulting water-soluble byproducts can then be removed through a standard aqueous work-up as described above. Due to the hygroscopic nature of this compound, ensuring a thorough aqueous wash is crucial.[3]
Frequently Asked Questions (FAQs)
Q6: What is the standard quenching and work-up procedure for a reaction with this compound?
A: A widely used and reliable procedure, particularly for the synthesis of N,N-dimethyl-N'-arylformamidines, is as follows:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Remove the reaction solvent using a rotary evaporator.
-
Dissolve the resulting residue in a water-immiscible organic solvent, such as chloroform or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[2]
Q7: My reaction was performed in a water-miscible solvent like methanol or THF. How should I adapt the work-up?
A: It is generally best to remove the water-miscible solvent before performing an aqueous work-up.
-
Solvent Removal: Use a rotary evaporator to remove the bulk of the methanol or THF.
-
Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water (or an aqueous wash solution). Then proceed with the standard extraction and washing procedure. This prevents the loss of product into the aqueous phase due to the co-solvency effect of the reaction solvent.
Q8: Can I perform a one-pot reaction with this compound without isolating it first?
A: Yes, one-pot procedures have been developed for the synthesis of enaminones. In these methods, this compound is prepared in situ from cyanuric chloride and DMF and then reacted directly with a ketone. This approach avoids the need to handle the hygroscopic this compound.[4]
Q9: What are the main byproducts of this compound hydrolysis?
A: this compound readily reacts with water. The hydrolysis byproducts are water-soluble and can be removed with an aqueous work-up.
Experimental Protocols
Detailed Work-up for N,N-Dimethyl-N'-p-tolylformamidine Synthesis [2]
-
Reaction Quenching & Solvent Removal: After refluxing the reaction mixture of this compound and p-toluidine in methanol overnight, the mixture is cooled to room temperature. The methanol is then removed using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in 100 mL of chloroform. This solution is transferred to a separatory funnel.
-
Aqueous Wash: The chloroform solution is washed twice with 30 mL portions of a saturated aqueous solution of sodium bicarbonate.
-
Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.
-
Final Solvent Removal: The drying agent is removed by filtration, and the chloroform is evaporated on a rotary evaporator to yield the crude product.
Quantitative Data Summary
| Parameter | Value/Condition | Substrate Type | Notes | Reference |
| Work-up Solvent | Chloroform | p-toluidine | Effective for extracting the formamidine product. | [2] |
| Aqueous Wash | Saturated Sodium Bicarbonate | p-toluidine | Used to remove dimethylamine hydrochloride and other water-soluble byproducts. | [2] |
| Drying Agent | Anhydrous Magnesium Sulfate | p-toluidine | Efficiently removes residual water from the organic phase. | [2] |
Visualizations
Caption: A typical experimental workflow for the work-up of a this compound reaction.
References
Stability of Gold's Reagent in different organic solvents
This technical support center provides guidance on the stability, handling, and use of Gold's Reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) in various organic solvents. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the common name for the chemical compound [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride.[1] It is a versatile and reactive organic salt used in synthesis as a β-dimethylaminomethylenating agent. Its primary applications include the preparation of amidines from amines, enaminones from ketones, and acylamidines from amides.[2][3] These reactions typically proceed in high yield under mild conditions.[2]
Q2: Is this compound stable, and what are the recommended storage conditions?
This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] This is a critical factor affecting its stability and shelf life. To ensure its integrity, it should be handled in a moisture-free environment, for example, inside a glove box or under an inert atmosphere (e.g., nitrogen or argon).[2][4] For long-term storage, it is recommended to keep it in a desiccator over a drying agent like anhydrous calcium sulfate.[2] Some suppliers recommend storage at room temperature in a cool, dark place, while others suggest -20°C.[1][5] Always refer to the supplier's specific storage recommendations.
Q3: In which organic solvents is this compound soluble and stable?
Q4: What are the typical reaction conditions for using this compound?
Reactions with this compound are generally carried out at moderately elevated temperatures, typically between 65–90°C, with reaction times ranging from 12 to 24 hours.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Degradation of this compound: The reagent is highly hygroscopic and may have degraded due to moisture exposure. | Ensure the reagent has been stored under strict anhydrous conditions. It is advisable to use a freshly opened bottle or to dry the reagent under vacuum before use. Handle the reagent under an inert atmosphere.[2][4][6] |
| Inappropriate solvent: The solvent may not be suitable for the reaction or may be wet. | Use anhydrous solvents for the reaction. If using a protic solvent like methanol, ensure it is dry and consider that it may react with the reagent over time. Aprotic solvents like THF or dioxane are often used.[2] | |
| Incorrect reaction temperature: The reaction may not have been heated sufficiently. | Ensure the reaction temperature is maintained within the recommended range of 65-90°C.[2] | |
| Inconsistent reaction results | Variability in reagent quality: Due to its hygroscopic nature, the purity of the reagent can vary between batches or even within the same bottle if not handled properly. | Always handle this compound in a controlled, moisture-free environment. Consider titrating the reagent to determine its purity before use in sensitive reactions. |
| Formation of unexpected byproducts | Side reactions with solvent: Protic solvents (e.g., alcohols) can potentially react with the highly electrophilic this compound, especially at elevated temperatures. | Consider using an aprotic solvent. If a protic solvent is necessary, add it at a lower temperature and minimize the reaction time if possible. |
| Degradation of the solvent: Some solvents, like DMF, can degrade over time to produce amine impurities, which can react with this compound. | Use freshly purified or high-purity anhydrous solvents. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride | [1] |
| Synonym | This compound | [1] |
| CAS Number | 20353-93-9 | [1] |
| Molecular Formula | C₆H₁₄ClN₃ | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| Appearance | Light orange to yellow powder or crystals | [1] |
| Melting Point | 100 - 102 °C | [1] |
| Key Characteristic | Highly hygroscopic | [2] |
Table 2: Qualitative Stability of this compound in Common Organic Solvents
| Solvent Type | Examples | Qualitative Stability Assessment | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), Tetrahydrofuran (THF) | Generally recommended for reactions. Stability is expected to be good under anhydrous conditions. | These solvents are less likely to react with the electrophilic iminium salt. THF and dioxane have been used in its synthesis and subsequent reactions.[2] |
| Polar Protic | Water, Methanol, Ethanol | Use with caution. The reagent is highly reactive with water. Stability in alcohols is limited, especially at elevated temperatures. | As an iminium salt, this compound is susceptible to hydrolysis. Protic solvents can act as nucleophiles and lead to solvolysis, reducing the reagent's efficacy.[7] |
| Nonpolar | Toluene, Hexane | Likely has poor solubility and is not commonly used in reactions with this salt. | This compound is a salt and is unlikely to dissolve in nonpolar solvents. |
Experimental Protocols
General Protocol for the Synthesis of Amidines using this compound
This protocol is a general guideline for the reaction of a primary amine with this compound to form an N,N-dimethylformamidine derivative.
Materials:
-
This compound
-
Primary amine
-
Anhydrous methanol
-
Sodium metal (or other suitable base)
-
Anhydrous solvent for extraction (e.g., chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
In the flask, prepare a solution of sodium methoxide by cautiously adding sodium metal in small portions to anhydrous methanol.
-
Once all the sodium has reacted, add the primary amine to the solution and stir for 5 minutes.
-
In one portion, add this compound to the reaction mixture.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.
-
Dissolve the residue in chloroform (or another suitable organic solvent) and extract twice with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by distillation or chromatography.
This protocol is adapted from a procedure for the synthesis of N,N-Dimethyl-N'-p-tolylformamidine.[2]
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 6. How To [chem.rochester.edu]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
A Comparative Guide to Aromatic Formylation: Gold's Reagent vs. Vilsmeier-Haack Reagent
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a crucial gateway to a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and functional materials. Among the various methods available for this transformation, the Vilsmeier-Haack reaction has long been a workhorse. However, other reagents, such as Gold's Reagent, offer alternative approaches. This guide provides an objective comparison of this compound and the Vilsmeier-Haack reagent for the formylation of aromatic compounds, supported by experimental data and detailed methodologies to aid in reagent selection for specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound | Vilsmeier-Haack Reagent |
| Reagent Type | Pre-formed iminium salt | Generated in situ from a formamide and an activating agent |
| Typical Activator | None required | POCl₃, SOCl₂, oxalyl chloride |
| Co-reagent | Grignard Reagent | None |
| Mechanism | Nucleophilic addition of Grignard to the iminium salt | Electrophilic aromatic substitution |
| Substrate Scope | Broad (dependent on Grignard formation) | Electron-rich arenes and heterocycles[1][2][3] |
| Reaction Conditions | Generally requires anhydrous conditions for Grignard formation | Can be sensitive to moisture; often requires inert atmosphere |
| Key Advantages | Potentially milder for certain substrates; avoids strong acid promoters | Well-established, versatile for electron-rich systems, high yields[1] |
| Limitations | Requires pre-formation of the Grignard reagent; limited data available | Not generally suitable for electron-deficient arenes; can be harsh[2] |
Delving into the Mechanisms
The fundamental difference between these two formylation methods lies in their reaction pathways.
This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) acts as an electrophilic formylating agent in a two-step process.[4] First, a Grignard reagent, prepared from an aryl halide, performs a nucleophilic attack on the iminium carbon of this compound. The resulting intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[4] This pathway's success is intrinsically linked to the successful formation of the Grignard reagent.
The Vilsmeier-Haack reaction , conversely, is a classic example of electrophilic aromatic substitution.[2][5] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1] This electrophilic species is then attacked by an electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1]
Performance Comparison: A Data-Driven Overview
Table 1: Formylation Yields with Vilsmeier-Haack Reagent
| Substrate | Product | Reagents | Conditions | Yield (%) |
| Aniline | p-Aminobenzaldehyde | DMF, POCl₃ | - | Good |
| N,N-Dimethylaniline | p-(Dimethylamino)benzaldehyde | DMF, POCl₃ | - | 97 |
| Phenol | p-Hydroxybenzaldehyde | DMF, SOCl₂ | Reflux, 4-5 h | Fair |
| Indole | Indole-3-carboxaldehyde | DMF, POCl₃ | 0 °C to RT, 1-2 h | 97 |
| Pyrrole | Pyrrole-2-carboxaldehyde | DMF, POCl₃ | - | Good |
Table 2: Formylation Yields with this compound and Grignard Reagents
| Substrate (via Aryl-MgBr) | Product | Reagents | Conditions | Yield (%) |
| Phenylmagnesium bromide | Benzaldehyde | This compound, then H₂O | Anhydrous THF, then aqueous workup | Moderate to Good |
| 4-Methoxyphenylmagnesium bromide | p-Anisaldehyde | This compound, then H₂O | Anhydrous THF, then aqueous workup | Moderate to Good |
| 2-Thienylmagnesium bromide | Thiophene-2-carboxaldehyde | This compound, then H₂O | Anhydrous THF, then aqueous workup | Moderate to Good |
Experimental Protocols
A generalized experimental workflow for both methods is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Gold's Reagent and Bredereck's Reagent in Organic Synthesis
In the realm of organic synthesis, particularly in the construction of heterocyclic frameworks and the functionalization of active methylene compounds, formylating and aminomethylenating reagents are indispensable tools. Among these, Gold's Reagent and Bredereck's Reagent have emerged as powerful and versatile options. While both can be used to introduce a dimethylaminomethylene group, they possess distinct chemical properties, reaction mechanisms, and substrate scopes that make them suitable for different synthetic challenges. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Overview and Chemical Properties
This compound , chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a stable, crystalline iminium salt.[1] A common misconception is that it contains the element gold; its name is derived from the chemist who developed it.[2] It is prepared in a single step from inexpensive starting materials and serves as a general β-dimethylaminomethylenating agent.[1]
Bredereck's Reagent , or tert-Butoxybis(dimethylamino)methane (t-BAE), is a colorless to light yellow, bench-stable liquid.[3][4] It is classified as an aminal ester and is recognized as a potent aminomethylenating reagent for compounds with acidic C-H or N-H bonds.[4][5] While stable at room temperature, it can decompose under heat, light, or oxygen and reacts with protic solvents.[3]
A key distinction lies in their reactivity. This compound is a pre-formed iminium salt that reacts directly with nucleophiles. In contrast, Bredereck's Reagent functions by thermally decomposing in situ to generate a highly reactive iminium ion and a strong base, tert-butoxide, which facilitates the reaction with weakly acidic substrates.[6][7]
Reaction Mechanisms and Synthetic Applications
This compound reacts with various nucleophiles, such as active methylene compounds or anilines, typically under basic conditions. These reactions lead to the formation of β-dimethylaminomethylene compounds and amidine derivatives, respectively. Its ability to react with dinucleophiles makes it particularly useful for intramolecular cyclizations to form five- or six-membered heterocyclic rings. It can also be employed as a formylating agent following a reaction with a Grignard reagent and subsequent hydrolysis.
Bredereck's Reagent is highly effective for the formylation of CH₂- and NH₂-acidic compounds.[4] It readily reacts with a wide range of ketones to produce β-enamino ketones in excellent yields.[4] A significant advantage of Bredereck's Reagent is the in situ generation of tert-butoxide, a stronger base than the methoxide or ethoxide liberated by competing reagents like DMF-DMA. This makes it more effective for substrates with low acidity.[8] Its applications are extensive, including the synthesis of heterocycles like imidazoles, pyrazoles, and pyrimidines, and its use in the total synthesis of complex natural products.[8][9][10]
// Reagents reagent [label="Bredereck's Reagent\n(t-BuOCH(NMe2)2)"]; substrate [label="Substrate\n(R-CH2-Z)"];
// Intermediates dissociation [shape=box, style=rounded, label="Thermal Dissociation", fillcolor="#F1F3F4"]; iminium [label="Formamidinium Ion\n[CH(NMe2)2]+"]; base [label="tert-Butoxide\n(t-BuO-)"]; deprotonation [shape=box, style=rounded, label="Deprotonation", fillcolor="#F1F3F4"]; anion [label="Substrate Anion\n[R-CH-Z]-"]; attack [shape=box, style=rounded, label="Nucleophilic Attack", fillcolor="#F1F3F4"]; adduct [label="Adduct"]; elimination [shape=box, style=rounded, label="β-Elimination\nof HNMe2", fillcolor="#F1F3F4"]; product [label="Product\n(R-C(Z)=CHNMe2)"];
// Connections reagent -> dissociation; dissociation -> iminium [label=" "]; dissociation -> base [label=" "]; substrate -> deprotonation; base -> deprotonation; deprotonation -> anion; anion -> attack; iminium -> attack; attack -> adduct; adduct -> elimination; elimination -> product; }
Caption: Reaction mechanism of Bredereck's Reagent.
Data Presentation: Comparative Summary
The table below summarizes the key characteristics and typical applications of this compound and Bredereck's Reagent.
| Feature | This compound | Bredereck's Reagent |
| Chemical Name | [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride | tert-Butoxybis(dimethylamino)methane |
| CAS Number | 2865-53-4[1] | 5815-08-7[5] |
| Molecular Formula | C₇H₁₆ClN₃[1] | C₉H₂₂N₂O[5] |
| Appearance | Crystalline Solid | Colorless to light yellow liquid[3][4] |
| Key Reactive Species | Pre-formed Vilsmeier-type salt | In situ generated formamidinium ion[6] |
| Base Generated | None (external base often required) | tert-butoxide (in situ)[6][7] |
| Typical Substrates | Active methylene compounds, primary amines, amides, ortho-aminobenzoic acids[1] | CH₂- and NH₂-acidic compounds (ketones, lactams, esters, nitriles)[4][8] |
| Common Products | Enaminones, amidines, acylamidines, heterocycles (pyrimidines, imidazoles)[1] | β-enamino ketones, enamines, heterocycles (pyrazoles, pyridines, indoles)[4][8] |
| Advantages | Stable, easily prepared from inexpensive materials, high yields under mild conditions.[1] | Powerful reactivity, generates a strong base in situ, effective for weakly acidic substrates.[7][8] |
| Limitations | Often requires an external base, may be less reactive than Bredereck's reagent for certain substrates. | Moisture and heat sensitive, reacts with protic solvents.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of an Amidine using this compound
This procedure details the synthesis of N,N-dimethyl-N'-(4-methylphenyl)methanimidamide from p-toluidine and this compound, adapted from a literature procedure.[1]
Materials:
-
This compound (10.6 g, 0.065 mol)
-
p-Toluidine (6.4 g, 0.06 mol)
-
Sodium metal (1.4 g, 0.06 mol)
-
Anhydrous ethanol (100 mL)
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
A flask is charged with 100 mL of anhydrous ethanol. Sodium metal (1.4 g) is added in small portions.
-
After all the sodium has reacted to form sodium ethoxide, p-toluidine (6.4 g) is added, and the solution is stirred for 5 minutes.
-
This compound (10.6 g) is added in one portion.
-
The resulting mixture is heated to reflux with stirring overnight (approx. 12-18 hours).
-
The reaction mixture is cooled to room temperature, and the solvent is removed on a rotary evaporator.
-
The residue is taken up in chloroform (100 mL) and extracted twice with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).
-
The organic layer is dried, filtered, and concentrated to yield the amidine product.
Protocol 2: Synthesis of an Enaminone using Bredereck's Reagent
This protocol describes the reaction of tetrahydroisoindole-4-one with Bredereck's Reagent under microwave heating.[3]
Materials:
-
Tetrahydroisoindole-4-one (3 mmol)
-
Bredereck's Reagent (0.94 mL, 4.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (2 mL)
-
Crushed ice
Procedure:
-
In a dry microwave reaction flask, a solution of tetrahydroisoindole-4-one (3 mmol) in anhydrous DMF (2 mL) is prepared.
-
Bredereck's Reagent (0.94 mL) is slowly added to the solution.
-
The reaction mixture is stirred under microwave irradiation (e.g., 150W power) for 5 minutes, reaching a temperature of approximately 190°C.[3]
-
After the reaction, the mixture is cooled and poured onto crushed ice to quench the reaction, which typically results in the formation of a solid product.
-
The solid is collected by filtration and dried to obtain the desired enaminone product.
Caption: Generalized experimental workflow comparison.
Conclusion
Both this compound and Bredereck's Reagent are highly effective for introducing the dimethylaminomethylene functional group, a key step in the synthesis of numerous valuable compounds, including pharmaceuticals and functional materials.
This compound is a reliable and cost-effective choice for reactions with relatively acidic C-H or N-H compounds, offering mild reaction conditions and high yields.[1] Its stability and ease of handling make it a convenient off-the-shelf reagent.
Bredereck's Reagent excels where other reagents may fail, particularly with weakly acidic substrates.[8] The in situ generation of a strong tert-butoxide base provides a distinct advantage, driving reactions to completion and expanding the accessible substrate scope.[6][7] While it requires more careful handling due to its sensitivity, its superior reactivity makes it the reagent of choice for challenging transformations.
The selection between this compound and Bredereck's Reagent should be guided by the specific requirements of the synthesis, primarily the acidity of the substrate and the desired reaction conditions. For straightforward aminomethylenations, this compound is often sufficient, whereas for more demanding or less acidic substrates, Bredereck's Reagent provides a more powerful and versatile solution.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Bredereck's reagent - Enamine [enamine.net]
- 5. Bredereck's Reagent [drugfuture.com]
- 6. myuchem.com [myuchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.biu.ac.il [cris.biu.ac.il]
- 10. Bredereck咪唑合成(Bredereck Imidazole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
Gold's Reagent: A Superior Alternative to DMF-DMA for Formylation and Aminomethylenation Reactions
In the landscape of synthetic organic chemistry, the efficient introduction of formyl and dimethylaminomethylene groups is crucial for the construction of a wide array of valuable molecules, including pharmaceuticals and functional materials. For decades, N,N-dimethylformamide dimethyl acetal (DMF-DMA) has been a widely utilized reagent for these transformations. However, a critical evaluation reveals that Gold's Reagent, a crystalline iminium salt, presents a more advantageous alternative in terms of cost-effectiveness, ease of handling, and reaction efficiency. This guide provides a detailed comparison of this compound and DMF-DMA, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison: this compound vs. DMF-DMA
A significant body of evidence points to the superiority of this compound over DMF-DMA in key aspects of chemical synthesis. This compound is prepared in a single step from inexpensive starting materials, cyanuric chloride and N,N-dimethylformamide, making it a more economical choice. In contrast, DMF-DMA is often more expensive, moisture-sensitive, and its preparation can involve potent, mutagenic alkylating agents.
From a practical standpoint, this compound is a stable, crystalline solid that is easier to handle than the often-unstable and moisture-sensitive liquid DMF-DMA. Reactions with this compound can be carried out under relatively mild conditions, often at lower temperatures and with shorter reaction times compared to those requiring DMF-DMA.
Synthesis of Enaminones
Enaminones are versatile intermediates in organic synthesis. Both this compound and DMF-DMA are effective in their preparation from ketones. However, the use of this compound often leads to cleaner reactions and simpler workup procedures.
| Reagent | Substrate | Reaction Conditions | Yield | Reference |
| This compound | Ketones | NaH, THF, 65-90°C, 12-24h | High | |
| DMF-DMA | Ketones | Neat or in solvent (e.g., xylene), Reflux, 3-8h | Generally Good to High |
Synthesis of Amidines
Amidines are important functional groups in medicinal chemistry. This compound provides an efficient route to amidines from primary amines under mild conditions.
| Reagent | Substrate | Reaction Conditions | Yield | Reference |
| This compound | p-toluidine | Na, 1,4-dioxane, Reflux, overnight | High | |
| DMF-DMA | Primary Amines | Varies, can require elevated temperatures | Generally Good |
Experimental Protocols
General Procedure for the Synthesis of Enaminones using this compound
A representative protocol for the reaction of a ketone with this compound is as follows:
-
To a suspension of sodium hydride in dry THF is added a solution of the ketone in THF at room temperature under an inert atmosphere.
-
The mixture is stirred for a specified time to ensure complete formation of the enolate.
-
This compound is then added in one portion.
-
The reaction mixture is heated to reflux (65-90°C) and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
General Procedure for the Synthesis of Enaminones using DMF-DMA
A typical procedure for the synthesis of an enaminone from a ketone and DMF-DMA is as follows:
-
The ketone and DMF-DMA (often in slight excess) are mixed, either neat or in a high-boiling solvent such as xylene.
-
The reaction mixture is heated to reflux for a period of 3 to 8 hours and monitored by TLC.
-
After cooling, the product is isolated, often by filtration if it precipitates, or by evaporation of the solvent followed by purification.
Logical Workflow for Reagent Selection
The choice between this compound and DMF-DMA can be guided by several key considerations, as illustrated in the following workflow diagram.
The Efficacy of Gold's Reagent with Electron-Deficient Substrates: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of reagent for formylation and related transformations is critical to achieving desired yields and selectivities. This guide provides an objective comparison of Gold's Reagent with its common alternatives, focusing on their efficacy with electron-deficient substrates. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid in the selection of the most suitable reagent for a given synthetic challenge.
This compound: A Closer Look
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a highly effective agent for β-dimethylaminomethylenation of nucleophilic substrates. It is particularly useful for reacting with active methylene compounds, including a variety of electron-deficient ketones, esters, and nitriles, to form β-enaminones and related structures. These products are valuable intermediates in the synthesis of diverse heterocyclic compounds.
It is a common misconception that this compound contains gold; however, it is a salt that is completely devoid of the precious metal.[1] Its nomenclature is derived from the name of its developer. This compound is often favored over alternatives like formamide acetals due to its lower cost, greater stability, and the milder conditions required for its reactions.[2][3]
Comparison with Alternative Reagents
The primary alternatives to this compound for similar transformations include the Vilsmeier-Haack reagent and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The choice between these reagents often depends on the specific substrate and desired outcome.
Vilsmeier-Haack Reagent: This reagent, typically a chloroiminium ion formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is a well-established tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] Its reactivity with electron-deficient aliphatic substrates is more nuanced. Due to its relatively low electrophilicity, the Vilsmeier-Haack reagent generally requires an electron-donating group on an alkene to facilitate the reaction.[5] However, it has been shown to react with derivatives of electron-deficient ketones, such as hydrazones, to yield formylated products.[6]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is functionally very similar to this compound and is also used for the preparation of enaminones from ketones.[7] It is a commercially available but often more expensive and moisture-sensitive alternative.[2][3] DMF-DMA is known to react with a range of ketones, including those bearing electron-withdrawing groups.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of this compound and its alternatives with various electron-deficient substrates, based on available literature data.
| Substrate | Reagent | Product | Yield (%) | Reference |
| Acetophenone (as a baseline) | This compound | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 96 | [8] |
| Ethyl pyruvate N-alkylhydrazone | Vilsmeier-Haack Reagent | Ethyl 4-formyl-1-alkyl-1H-pyrazole-3-carboxylate | 71 | [6] |
| p-Nitroacetophenone | DMF-DMA | 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | 80 | [6] |
| Active Methylene Compounds (general) | This compound | β-Dimethylaminomethylene compounds | High Yields (general) | [3] |
Experimental Protocols
Preparation of this compound
This protocol is adapted from a scalable synthesis of this compound.[8]
Materials:
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, add cyanuric chloride (1.0 equiv).
-
Add anhydrous 1,4-dioxane to create a stirrable slurry.
-
Slowly add N,N-dimethylformamide (6.0 equiv) to the stirred mixture at room temperature.
-
The reaction mixture will become a pale yellow heterogeneous mixture.
-
Heat the mixture to a temperature that initiates a gentle evolution of CO₂ gas. Caution: This reaction can be exothermic and produce a significant amount of gas. Ensure adequate ventilation and cooling capabilities.
-
After the gas evolution ceases, the product will precipitate.
-
The crude this compound can be purified by trituration with a mixture of ethereal and hydrocarbon solvents.
Synthesis of a β-Enaminone using this compound
This is a general procedure for the reaction of this compound with a ketone.[8]
Materials:
-
Ketone (e.g., acetophenone)
-
This compound
-
Lithium tert-butoxide (t-BuOLi)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous THF.
-
Add this compound (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C and add a solution of lithium tert-butoxide (1.2 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude enaminone.
-
Purify the product by column chromatography on silica gel.
Vilsmeier-Haack Formylation of an Electron-Deficient Ketone Derivative
This protocol is based on the formylation of an ethyl pyruvate hydrazone.[6]
Materials:
-
Ethyl pyruvate N-alkylhydrazone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equiv) to anhydrous DMF (3.0 equiv) in anhydrous DCM at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the ethyl pyruvate N-alkylhydrazone (1.0 equiv) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyrazole-4-carbaldehyde by column chromatography.
Mandatory Visualizations
Caption: General reaction of this compound with an active methylene compound.
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Caption: Comparison of synthetic routes using this compound and alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. is.muni.cz [is.muni.cz]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
Gold's Reagent in Synthesis: A Cost-Benefit Analysis and Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive cost-benefit analysis of Gold's Reagent in comparison to its common alternatives, the Vilsmeier-Haack reagent and formamide acetals, with a focus on their application in the synthesis of enaminones and heterocyclic compounds like 4-hydroxyquinazolines.
This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a versatile and highly reactive aminomethylenating and formylating agent in organic synthesis. Despite its name, it is a salt that contains no gold. It is particularly valued for its ability to react with a wide range of nucleophiles, including active methylene compounds, anilines, and Grignard reagents, to afford a variety of valuable synthetic intermediates.
Performance Comparison in Enaminone Synthesis
Enaminones are crucial building blocks in the synthesis of numerous heterocyclic compounds and pharmacologically active molecules. Both this compound and N,N-dimethylformamide dimethyl acetal (DMF-DMA) are commonly employed for their preparation.
A notable example highlights the potential advantage of this compound in achieving higher yields. In the synthesis of an intermediate for osimertinib, a non-small cell lung carcinoma treatment, the use of this compound resulted in a 94% yield, a significant improvement over the 84% yield reported with DMF-DMA. Furthermore, a study on the synthesis of various enaminones from acetophenone using a library of Gold's reagents reported yields ranging from 63% to 91%, demonstrating its broad applicability and efficiency.
| Reagent | Substrate | Product | Yield (%) |
| This compound | Intermediate for Osimertinib | Enaminone Intermediate | 94 |
| DMF-DMA | Intermediate for Osimertinib | Enaminone Intermediate | 84 |
| This compound (various) | Acetophenone | Various Enaminones | 63-91 |
Table 1: Comparison of Yields in Enaminone Synthesis
Application in the Synthesis of 4-Hydroxyquinazolines
Cost-Benefit Analysis
A crucial aspect of reagent selection is the cost-effectiveness of the synthetic route. This analysis considers the approximate cost per mole of this compound, the Vilsmeier-Haack reagent (generated in situ), and DMF-DMA.
| Reagent | Supplier Example & Price | Molecular Weight ( g/mol ) | Approximate Cost per Mole |
| This compound | Molecular Depot: $395.00 / 5 g | 163.65 | ~$12,930 |
| Vilsmeier-Haack Reagent * | Phosphorus Oxychloride (Sigma-Aldrich): ~
| POCl₃: 153.33DMF: 73.09 | <$10 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Sigma-Aldrich: £106.00 / 100 mL (d=0.897) | 119.16 |
Table 2: Cost Comparison of this compound and Alternatives *The cost for the Vilsmeier-Haack reagent is estimated based on the cost of its precursors, assuming a 1:1 molar ratio for in situ generation. Prices are subject to change and may vary between suppliers.
From a purely cost-per-mole perspective, the Vilsmeier-Haack reagent is by far the most economical option, followed by DMF-DMA. This compound is considerably more expensive. However, the higher cost of this compound may be justified in specific scenarios:
-
Higher Yields: As demonstrated in the synthesis of the osimertinib intermediate, a significant increase in yield can offset the higher reagent cost, especially in the context of high-value target molecules in drug development.
-
Milder Reaction Conditions: this compound often allows for reactions to be carried out under milder conditions compared to the Vilsmeier-Haack reaction, which can be beneficial for sensitive substrates.
-
Simplified Purification: Cleaner reaction profiles with this compound can lead to easier and less costly purification processes.
-
Safety: The in situ generation of the Vilsmeier reagent from phosphorus oxychloride and DMF involves handling a corrosive and reactive substance. This compound, being a stable solid, may offer safety advantages.
Experimental Protocols
Synthesis of an Enaminone using this compound
This protocol is adapted from a reported scalable synthesis of enaminones.
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the ketone (1.0 equiv) in acetonitrile, add this compound (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enaminone.
Synthesis of 4-Hydroxyquinazoline using this compound
This protocol is based on the general reactivity of this compound with ortho-aminobenzoic acids.
Materials:
-
2-Aminobenzoic acid
-
This compound
-
A suitable solvent (e.g., pyridine or DMF)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve 2-aminobenzoic acid (1.0 equiv) in the chosen solvent.
-
Add this compound (1.1 equiv) and the base (2.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-hydroxyquinazoline.
Synthesis of Quinazolin-4-one via Vilsmeier-Haack type reaction (Alternative to this compound)
This protocol describes a common method for synthesizing the quinazolinone core from anthranilic acid.
Materials:
-
Anthranilic acid
-
Formamide
Procedure:
-
In a round-bottom flask, mix anthranilic acid (1.0 equiv) with an excess of formamide (e.g., 4-5 equiv).
-
Heat the mixture at 130-140 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often crystallizes upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Reaction Mechanisms and Workflows
This compound Reaction with a Nucleophile
The reaction of this compound with a nucleophile, such as an enolate, proceeds through a nucleophilic attack on the electrophilic carbon of the iminium salt.
Caption: Mechanism of this compound with a nucleophile.
Vilsmeier-Haack Reagent Formation and Reaction
The Vilsmeier-Haack reagent is formed in situ from DMF and an acid chloride, typically phosphorus oxychloride, and then reacts with an electron-rich substrate.
Caption: Workflow for Vilsmeier-Haack formylation.
Formamide Acetal (DMF-DMA) Reaction with an Active Methylene Compound
DMF-DMA reacts with active methylene compounds to form enaminones, releasing methanol as a byproduct.
Caption: Reaction of DMF-DMA with an active methylene compound.
Conclusion
This compound presents a valuable, albeit more expensive, alternative to traditional formylating and aminomethylenating agents like the Vilsmeier-Haack reagent and formamide acetals. Its primary advantages lie in potentially higher yields, milder reaction conditions, and improved safety profiles, which can be critical in the synthesis of complex and high-value molecules. The Vilsmeier-Haack reagent remains the most cost-effective option for large-scale synthesis where substrate sensitivity is not a major concern. DMF-DMA offers a good balance of reactivity, milder conditions compared to the Vilsmeier-Haack reagent, and moderate cost. The ultimate choice of reagent will depend on a careful evaluation of the specific synthetic challenge, considering factors such as substrate compatibility, desired yield, process scale, and overall economic viability.
Gold's Reagent vs. Vilsmeier-Haack System: A Comparative Guide to Safe Handling in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and other fine chemicals, the selection of reagents is governed by both efficacy and safety. Gold's Reagent, a versatile aminomethylenating and cyclizing agent, offers a convenient, pre-packaged solution for various synthetic transformations. However, the classic Vilsmeier-Haack reaction, which generates a reactive iminium salt in situ from common laboratory chemicals, presents a widely used alternative. This guide provides an objective comparison of the safety precautions and handling requirements for this compound versus the Vilsmeier-Haack system, specifically the combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), supported by representative experimental protocols.
At a Glance: Comparative Safety Profiles
The primary difference in handling these two systems lies in their preparation. This compound is a stable, albeit hygroscopic, solid that is used directly. In contrast, the Vilsmeier-Haack reagent is typically prepared in situ by combining phosphorus oxychloride, a highly corrosive and water-reactive liquid, with DMF, a combustible liquid with significant reproductive toxicity concerns. This in situ preparation introduces additional hazards and handling complexities compared to the single-reagent system.
| Feature | This compound | Vilsmeier-Haack System (POCl₃ + DMF) |
| Physical Form | Solid | Two liquids, mixed to form the reactive agent |
| Key Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | POCl₃: Fatal if inhaled, Severe skin burns and eye damage, Reacts violently with water.[1][2] DMF: Flammable liquid, Harmful in contact with skin, Reproductive toxicity.[3][4] |
| GHS Hazard Pictograms | ||
| Primary Safety Concern | Irritant, Hygroscopic | High acute toxicity, violent water reactivity, flammability, and chronic health effects (reproductive). |
| Handling Precautions | Handle under inert, dry atmosphere. Avoid dust inhalation. | Both reagents must be handled in a fume hood. POCl₃ requires extreme caution to avoid contact with moisture. Exothermic reaction upon mixing.[5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat, N95 dust mask. | Chemical resistant gloves (e.g., butyl rubber for POCl₃), chemical splash goggles, face shield, flame-retardant lab coat, appropriate respiratory protection. |
Experimental Protocols and Handling
The practical differences in safety are best illustrated by comparing standard laboratory procedures for each reagent system.
Protocol 1: Synthesis Using this compound
This protocol describes the preparation of an amidine from an amine using this compound.[6]
Methodology:
-
A reaction flask is charged with a solution of an amine (e.g., p-toluidine) in an appropriate solvent (e.g., 1,4-dioxane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
This compound, a moisture-sensitive solid, is weighed and added to the reaction mixture in one portion.
-
The resulting mixture is heated to reflux with stirring for a specified period (e.g., 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., chloroform) and washed with an aqueous solution (e.g., sodium bicarbonate) to remove byproducts.
-
The organic layer is dried and concentrated to yield the product.
Safety Focus: The primary safety considerations are ensuring the exclusion of moisture due to the hygroscopic nature of this compound and avoiding inhalation of the solid powder during transfer.
Protocol 2: Vilsmeier-Haack Formylation
This protocol describes the formylation of an electron-rich aromatic compound (e.g., N,N-dimethylaniline).[5]
Methodology:
-
An oven-dried reaction flask is charged with N,N-dimethylformamide (DMF) and cooled in an ice bath under an inert atmosphere.
-
Phosphorus oxychloride (POCl₃) is added dropwise with careful temperature control. This is a highly exothermic reaction that forms the Vilsmeier reagent in situ.
-
After the initial exotherm subsides, the substrate (e.g., N,N-dimethylaniline) is added dropwise to the freshly prepared reagent.
-
The reaction mixture is then heated (e.g., on a steam bath) for several hours.
-
The reaction is quenched by carefully pouring the mixture over crushed ice. This step must be performed cautiously as any unreacted POCl₃ will react violently with water.
-
The aqueous solution is neutralized, typically with a basic solution like sodium acetate or sodium hydroxide, while maintaining a low temperature to prevent byproduct formation.
-
The product precipitates and is collected by filtration, washed with water, and dried.
Safety Focus: This procedure involves multiple high-risk steps. The handling of POCl₃, which is highly toxic and water-reactive, is critical. The initial mixing with DMF is exothermic and requires careful cooling. The quenching step is also hazardous due to the violent reaction of POCl₃ with water. The entire procedure must be conducted in a well-ventilated chemical fume hood.
Visualizing Workflows and Chemical Relationships
To further clarify the processes, the following diagrams illustrate a general workflow for handling these hazardous reagents and the chemical relationship in the Vilsmeier-Haack reaction.
Caption: General experimental workflow for handling hazardous and sensitive chemical reagents.
Caption: Logical relationship in the Vilsmeier-Haack reaction.
Conclusion
Both this compound and the Vilsmeier-Haack system are effective for formylation and related transformations. The choice between them may depend on factors like substrate scope, cost, and reaction conditions. However, from a safety and handling perspective, this compound presents a more straightforward risk profile. It is a single, solid reagent whose primary hazards are irritation and moisture sensitivity.
The Vilsmeier-Haack system, while using common and inexpensive starting materials, combines the significant hazards of its individual components. The procedure involves handling a flammable liquid with reproductive toxicity (DMF) and a highly corrosive, water-reactive, and acutely toxic liquid (POCl₃). The preparation and quenching steps of the Vilsmeier-Haack reaction are particularly hazardous and require a higher level of caution and engineering controls. For laboratories where simplicity and a lower acute hazard profile are prioritized, this compound may be the preferred choice, while the Vilsmeier-Haack reaction remains a powerful and economical tool for experienced researchers with appropriate safety infrastructure.
References
A Comparative Yield Analysis of Gold's Reagent with other Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (–CHO) is a cornerstone of organic synthesis, providing a versatile handle for the construction of complex molecules, including active pharmaceutical ingredients. The choice of a formylating agent is critical and contingent on substrate reactivity, desired selectivity, and functional group tolerance. This guide provides an objective comparison of Gold's Reagent with other established formylating agents, supported by experimental data, to facilitate informed reagent selection.
Performance Comparison of Formylating Agents
The efficiency of a formylating agent is highly dependent on the substrate. The following tables summarize the performance of this compound and other common agents for the formylation of various organic compounds.
Table 1: Formylation of Aromatic Compounds
| Formylating Agent/Named Reaction | Substrate Example | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (via Grignard) | p-Tolylmagnesium bromide | 1. This compound 2. Acid Hydrolysis | THF | Reflux | 12-24 | High | [1] |
| Vilsmeier-Haack Reagent | Acetanilide | POCl₃, DMF | - | 60 | 17 | High | |
| Vilsmeier-Haack Reagent | Indole | POCl₃, DMF | DMF | 0 to 85 | 6 | 96 | [2] |
| Duff Reaction | Phenol | Hexamethylenetetramine (HMTA), Acid | Acetic Acid/TFA | 70-100 | Varies | Moderate | [3] |
| Gattermann Reaction | Benzene | HCN, HCl, AlCl₃ | - | - | - | - | |
| Rieche Formylation | Mesitylene | Dichloromethyl methyl ether, TiCl₄ | DCM | 0 | 1 | 81-91 | [4] |
Table 2: N-Formylation of Amines
| Formylating Agent | Substrate Example | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | p-Toluidine | This compound, NaH | 1,4-Dioxane | 65-90 | 12-24 | High | |
| Acetic Formic Anhydride | Aniline | Acetic Formic Anhydride | - | 25 | <1 | >95 | |
| Formic Acid (neat) | Aniline | Formic Acid | Neat | 80 | Varies | Good to Excellent | [5] |
In-Depth Analysis of Formylating Agents
This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) is a versatile reagent that can act as a formylating agent precursor.[1] Its primary applications in this context are:
-
Reaction with Organometallic Reagents: this compound reacts with Grignard reagents to form an intermediate that, upon acid-catalyzed hydrolysis, yields an aldehyde. This method is particularly useful for the formylation of aryl and alkyl Grignard reagents.[1]
-
Reaction with Active Methylene Compounds and Amines: It reacts with active methylene compounds and primary or secondary amines to form β-dimethylaminomethylene compounds and amidines, respectively. These products can then be hydrolyzed to the corresponding aldehydes or formamides.
Vilsmeier-Haack Reagent is generated in situ from a substituted amide (commonly DMF) and an acid chloride (typically POCl₃). It is a weak electrophile that is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction generally proceeds under mild conditions with good to excellent yields.[2]
Duff Reaction employs hexamethylenetetramine (HMTA) in an acidic medium for the ortho-formylation of phenols and other activated aromatic compounds.[3] The reaction's key advantage is its high ortho-selectivity, though yields can be moderate.[3]
Gattermann Reaction is a classic method that uses hydrogen cyanide and a Lewis acid to formylate aromatic compounds. Due to the high toxicity of HCN, this method has been largely replaced by safer alternatives.
Rieche Formylation utilizes dichloromethyl methyl ether and a Lewis acid like TiCl₄ for the formylation of electron-rich aromatic rings.[4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible outcomes. Below are representative protocols for key formylation reactions.
Protocol 1: Formylation using this compound with a Grignard Reagent
This two-step procedure involves the reaction of this compound with a Grignard reagent followed by hydrolysis.
Step A: Reaction with Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare the Grignard reagent (e.g., p-tolylmagnesium bromide) in anhydrous THF.
-
To this solution, add this compound (1.05 equivalents) portion-wise at room temperature.
-
Reflux the resulting mixture with stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature.
Step B: Hydrolysis to the Aldehyde
-
Carefully pour the reaction mixture from Step A into a beaker containing crushed ice and an excess of 2M HCl.
-
Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or distillation.
Protocol 2: Vilsmeier-Haack Reaction
This protocol describes the formylation of an electron-rich aromatic substrate like indole.[2]
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 volumes based on the substrate).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Reaction with Substrate: Add the aromatic substrate (1 equivalent) to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 85°C) for the required time (e.g., 6 hours), monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Isolation: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Duff Reaction
This protocol is for the ortho-formylation of a phenol.[3]
-
Reaction Setup: In a round-bottom flask, combine the phenol (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and a suitable acidic solvent such as glacial acetic acid or a mixture of acetic acid and trifluoroacetic acid.
-
Heating: Heat the reaction mixture to between 70°C and 100°C. The optimal temperature and time will depend on the substrate. Monitor the reaction by TLC.
-
Hydrolysis: After completion, cool the reaction mixture and add an aqueous acid (e.g., 2M H₂SO₄) to hydrolyze the intermediate imine. The mixture may need to be heated to complete the hydrolysis.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.
References
- 1. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. growingscience.com [growingscience.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Spectroscopic Showdown: Comparing Products from Gold's Reagent with an Alternative Amidine Synthesis
For researchers and professionals in drug development, the efficient synthesis of amidine moieties is a critical step in the creation of novel therapeutics. Gold's Reagent has long been a staple for this transformation, but a variety of alternative methods now offer their own advantages. This guide provides a detailed spectroscopic comparison of a common amidine, N,N-dimethyl-N'-phenylformamidine, synthesized via this compound and an alternative method utilizing Bredereck's Reagent, supported by comprehensive experimental data.
At a Glance: Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for N,N-dimethyl-N'-phenylformamidine produced by both this compound and Bredereck's Reagent. The data reveals nearly identical spectroscopic profiles, indicating the formation of the same high-purity product from both methods.
| Spectroscopic Data | Product from this compound | Product from Bredereck's Reagent |
| ¹H NMR (CDCl₃, δ) | 7.43 (s, 1H), 7.35-6.85 (m, 5H), 2.95 (s, 6H) | 7.42 (s, 1H), 7.33-6.88 (m, 5H), 2.96 (s, 6H) |
| ¹³C NMR (CDCl₃, δ) | 154.5, 151.8, 129.0, 122.5, 119.8, 34.8 | 154.5, 151.8, 129.0, 122.5, 119.8, 34.8 |
| IR (neat, cm⁻¹) | ~1635 (C=N) | ~1635 (C=N) |
| Mass Spec (m/z) | 148.10 (M⁺) | 148.10 (M⁺) |
In-Depth Experimental Protocols
Detailed methodologies for the synthesis of N,N-dimethyl-N'-phenylformamidine using both this compound and Bredereck's Reagent are provided below, allowing for a thorough assessment of each method's practical application.
Synthesis using this compound
This protocol is adapted from a standard procedure for the synthesis of N,N-dimethyl-N'-(p-tolyl)formamidine and is applicable to the synthesis of the phenyl derivative.
Materials:
-
This compound ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride)
-
Aniline
-
Sodium methoxide
-
Methanol (anhydrous)
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Aniline is added to the sodium methoxide solution and stirred for 5 minutes.
-
This compound is added to the mixture in one portion.
-
The reaction mixture is heated to reflux and stirred overnight.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The residue is dissolved in chloroform and washed twice with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude N,N-dimethyl-N'-phenylformamidine can be purified by distillation under reduced pressure or by recrystallization.
Synthesis using Bredereck's Reagent
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) offers a milder alternative for the synthesis of formamidines.
Materials:
-
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)
-
Aniline
-
Anhydrous toluene or benzene
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
In a round-bottom flask, aniline is dissolved in an anhydrous solvent such as toluene or benzene under a nitrogen atmosphere.
-
Bredereck's Reagent is added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure N,N-dimethyl-N'-phenylformamidine.
Visualizing the Pathways and Workflow
To further clarify the processes, the following diagrams illustrate the reaction pathway of this compound and a comparative experimental workflow for both synthetic methods.
Caption: Reaction of this compound with aniline in the presence of a base to form the corresponding formamidine.
Caption: A side-by-side comparison of the experimental workflows for amidine synthesis.
Conclusion
Both this compound and Bredereck's Reagent are highly effective for the synthesis of N,N-dimethyl-N'-phenylformamidine, yielding spectroscopically identical products. The choice of reagent may therefore depend on other factors such as reaction conditions, substrate scope, and cost. This compound is a well-established and robust method, while Bredereck's Reagent offers a milder alternative that may be advantageous for sensitive substrates. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in selecting the optimal synthetic route for their specific needs.
A Comparative Guide to the Green Chemistry Aspects of Gold's Reagent Synthesis and Use
For Researchers, Scientists, and Drug Development Professionals
The quest for greener and more sustainable chemical processes is a paramount objective in modern synthetic chemistry. This guide provides a comprehensive comparison of the green chemistry aspects of Gold's Reagent, a common Vilsmeier-Haack formylating agent, with its alternatives. By examining key metrics such as atom economy, E-factor, toxicity, and reaction conditions, this document aims to equip researchers with the knowledge to make more environmentally conscious decisions in their synthetic endeavors.
Synthesis of Formylating Agents: A Green Chemistry Perspective
The traditional synthesis of this compound, the Vilsmeier reagent, involves the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This method, while effective, raises significant environmental and safety concerns due to the use of the highly toxic and corrosive POCl₃. In contrast, greener alternatives for both the synthesis of Vilsmeier-type reagents and for formylation reactions are gaining prominence.
A notable green alternative to the traditional synthesis of this compound involves the use of phthaloyl dichloride with DMF. This method avoids the use of hazardous reagents like phosgene, thionyl chloride, or phosphoryl chloride. A key advantage of this greener route is its high atom efficiency and the generation of phthalic anhydride as a byproduct, which can be recovered in high yield and reused.
Below is a comparative table summarizing the green chemistry metrics for the synthesis of this compound via the traditional route and a greener alternative.
| Metric | Traditional Synthesis (DMF + POCl₃) | Greener Synthesis (DMF + Phthaloyl Dichloride) | Formic Acid (as a reagent) |
| Atom Economy | ~55% (calculated for the formation of the Vilsmeier reagent) | High (approaching 100% with byproduct recovery and reuse) | Not applicable (used directly) |
| Reagents/Byproducts | POCl₃ (toxic, corrosive), generates phosphate waste | Phthaloyl dichloride, generates recoverable phthalic anhydride | Can be produced from CO and methanol |
| Solvents | Often used neat or in chlorinated solvents | Toluene or 2-chlorotoluene (safer alternatives to 1,4-dioxane) | Can be used neat or in water |
| Safety Hazards | POCl₃ is highly toxic, corrosive, and reacts violently with water[1][2][3][4][5]. DMF is a reproductive hazard and hepatotoxin[6][7][8][9]. | Phthaloyl dichloride is a corrosive lachrymator. | Formic acid is corrosive and flammable[10][11][12][13]. |
Experimental Workflow: Greener Synthesis of this compound
The following diagram illustrates the experimental workflow for a greener synthesis of this compound using phthaloyl dichloride.
Use in Formylation Reactions: A Comparative Analysis
This compound is a powerful and versatile reagent for the formylation of a wide range of substrates, including electron-rich aromatic and heteroaromatic compounds. However, the reaction often requires stoichiometric amounts of the reagent and can generate significant waste. Formic acid, particularly when used under neat (solvent-free) conditions or with a catalyst, presents a greener alternative for many formylation reactions, especially for N-formylation of amines.
The following tables provide a comparative overview of the performance of this compound (Vilsmeier-Haack reaction) and formic acid for the formylation of representative substrates.
Table 1: Formylation of Indole
| Reagent/Method | Reaction Conditions | Yield (%) | Reference |
| This compound (Vilsmeier-Haack) | POCl₃, DMF, 0°C to 85°C, 6 h | 96 | [14] |
| Formic Acid (Catalytic) | FeCl₃ (2 mol%), Formaldehyde, aq. NH₃, DMF, 130°C | up to 93 | [13] |
| Formic Acid (Catalyst- and Solvent-Free) | Neat, 120°C, 12h | Moderate to Excellent | [11] |
Table 2: N-Formylation of Aniline
| Reagent/Method | Reaction Conditions | Yield (%) | Reference |
| This compound (Vilsmeier-Haack) | DMF, POCl₃ | Good to Excellent | [15] |
| Formic Acid (Neat) | 60°C | Excellent | [3][16] |
| Formic Acid/Acetic Anhydride | -20°C, 15 min | 97-100 | [17] |
Green Chemistry Metrics in Application
To further assess the environmental impact of these formylation methods, the E-factor (Environmental Factor) can be calculated. The E-factor is the mass ratio of waste to the desired product. A lower E-factor indicates a greener process.
| Reaction | Reagents | Byproducts | E-Factor (approximate) |
| Vilsmeier-Haack Formylation of Anisole | Anisole, Phosgene, DMF, AlCl₃, Chloroform | Dimethylamine, HCl, Aluminum Hydroxide, Phosphate salts | 2.77 (assuming solvent recovery)[5] |
| N-Formylation of Aniline with Formic Acid (Neat) | Aniline, Formic Acid | Water | Low (approaching 0 in ideal conditions) |
Experimental Protocols
Formylation of Indole using Vilsmeier Reagent [12]
-
To a solution of Vilsmeier reagent (2.0 eq.) in DMF, add indole (1.0 eq.) at 0 °C.
-
Stir the solution for 2.5 hours at room temperature.
-
Quench the reaction with 1 M NaOH (aq.).
-
Dilute with water and pour into ice-cooled water.
-
Stir for 1 hour at the same temperature.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield indole-3-carbaldehyde.
N-Formylation of Aniline using Formic Acid (Neat) [3][16]
-
Add formic acid to aniline in a 4:1 molar ratio.
-
Heat the reaction mixture with stirring at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction mixture over ice.
-
Extract the product with ethyl acetate and wash with NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the pure product.
Role in Signaling Pathways
While this compound itself is not directly involved in biological signaling, the formylated compounds it produces can have significant biological activity. N-formylated peptides, for instance, are known to be potent activators of formyl peptide receptors (FPRs), which play a crucial role in the innate immune response by guiding neutrophils to sites of infection or injury[18][19][20][21]. The formylation of lysine residues on histone proteins has also been shown to play a role in DNA binding and may influence gene expression[22]. The synthesis of novel formylated compounds using greener methods could, therefore, open new avenues for the development of therapeutics targeting these pathways.
The following diagram illustrates the general signaling pathway initiated by N-formylated peptides.
Conclusion
This comparative guide highlights the significant green chemistry advantages of moving away from the traditional synthesis and use of this compound. The development of greener synthetic routes for Vilsmeier-type reagents and the adoption of alternative formylating agents like formic acid offer substantial improvements in terms of atom economy, waste reduction, and safety. While this compound remains a powerful tool for specific transformations, researchers are encouraged to consider these greener alternatives to align their synthetic practices with the principles of sustainability. The choice of reagent should be guided by a holistic assessment of the reaction's efficiency, environmental impact, and safety profile.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. rcilabscan.com [rcilabscan.com]
- 9. fishersci.com [fishersci.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. fishersci.com [fishersci.com]
- 12. Formic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. benchchem.com [benchchem.com]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. fishersci.com [fishersci.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Formylation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Gold's Reagent: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Gold's Reagent must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This compound, chemically known as [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, is a combustible solid that can cause skin, eye, and respiratory irritation.[1] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its chemical properties and general hazardous waste guidelines is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached as a hazardous waste management process. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., weighing papers, gloves, and empty containers) as hazardous waste.
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals, to prevent unforeseen reactions.
-
-
Containerization:
-
Place solid this compound waste and contaminated materials into a designated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the outside of the container is clean and free from contamination.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound" or "[3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride," and the specific hazards (e.g., "Irritant," "Combustible Solid").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition. This compound is classified as a combustible solid (Storage Class 11).[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup and proper disposal.[2]
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle the waste appropriately.
-
Spill and Emergency Procedures
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team or EHS.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | (CH3)2NCH=NCH=N(CH3)2Cl | [1] |
| CAS Number | 20353-93-9 | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Melting Point | 100-102 °C | [1] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Disposal Workflow Diagram
References
Personal protective equipment for handling Gold's Reagent
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety, operational, and disposal information for Gold's Reagent, a versatile tool in organic synthesis. By adhering to these procedures, you can minimize risks and maintain a safe research environment.
Immediate Safety Information
This compound, also known as ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride), is a hygroscopic solid that requires careful handling. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Classifications:
-
Skin Irritant (Category 2)[1]
-
Eye Irritant (Category 2A)[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1]
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Wear impervious gloves, such as nitrile or butyl rubber. Inspect gloves before use.[2] |
| Eye/Face Protection | Use chemical safety goggles or a face shield.[2] |
| Skin and Body | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Use a NIOSH-approved N95 dust mask or work in a well-ventilated fume hood to avoid inhaling dust.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust during handling.
-
Keep the container tightly closed when not in use.
-
As this compound is hygroscopic, handle it in a dry environment to prevent degradation.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents and water.
-
The storage class for this combustible solid is 11.[1]
Disposal Plan
The disposal of this compound and its waste products must be conducted in strict accordance with all local, state, and federal regulations. As a chemical waste generator, it is your responsibility to ensure proper disposal.
General Guidelines:
-
Do not dispose of this compound down the drain or in the general trash.
-
Collect all waste materials, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service for specific disposal instructions.[3]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition.
Due to the lack of specific published neutralization protocols for this compound, it is crucial to consult with safety professionals to determine the appropriate disposal method.
Experimental Protocol: β-Dimethylaminomethylenation of a Ketone
The following is a generalized experimental workflow for the use of this compound in the β-dimethylaminomethylenation of a ketone, a common application in organic synthesis.
Caption: Experimental workflow for the β-dimethylaminomethylenation of a ketone using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
